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N-Hydroxyphthalimide

Cat. No.: B041947
CAS No.: 524-38-9
M. Wt: 163.13 g/mol
InChI Key: CFMZSMGAMPBRBE-UHFFFAOYSA-N
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Description

N-Hydroxyphthalimide (NHPI) is a highly versatile and efficient organocatalyst renowned for its pivotal role in facilitating free radical reactions, particularly in aerobic oxidations. Its primary research value lies in its ability to generate phthalimide N-oxyl (PINO) radicals under mild conditions, which act as potent hydrogen atom transfer (HAT) catalysts. This mechanism enables the selective oxidation of a wide range of substrates, including unactivated C-H bonds in hydrocarbons, leading to valuable products like alcohols, ketones, and carboxylic acids. Beyond oxidation chemistry, NHPI finds extensive application in organic synthesis as a precursor for the preparation of N-alkoxyphthalimide derivatives, which serve as convenient precursors for N-alkylhydroxylamines and other N-containing heterocycles. Its utility spans material science, polymer chemistry (e.g., as a mediator in controlled radical polymerization), and pharmaceutical research for the synthesis of complex molecules. With excellent stability, solubility in common organic solvents, and low toxicity, this compound presents a powerful and sustainable tool for developing novel synthetic methodologies and exploring new chemical spaces in the laboratory.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO3 B041947 N-Hydroxyphthalimide CAS No. 524-38-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxyisoindole-1,3-dione
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InChI

InChI=1S/C8H5NO3/c10-7-5-3-1-2-4-6(5)8(11)9(7)12/h1-4,12H
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InChI Key

CFMZSMGAMPBRBE-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)O
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H5NO3
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DSSTOX Substance ID

DTXSID7060170
Record name 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-
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Molecular Weight

163.13 g/mol
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Physical Description

Yellowish or colorless solid; [Merck Index] White or off-white crystalline powder; [Alfa Aesar MSDS]
Record name N-Hydroxyphthalimide
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CAS No.

524-38-9
Record name N-Hydroxyphthalimide
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Foundational & Exploratory

N-Hydroxyphthalimide synthesis from phthalic anhydride and hydroxylamine hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth exploration of the synthesis of N-Hydroxyphthalimide (NHPI), a critical reagent and catalyst in a multitude of organic reactions, including peptide synthesis and radical-mediated transformations. The focus of this guide is the prevalent and efficient synthesis route from phthalic anhydride and hydroxylamine hydrochloride.

Introduction

This compound (C₈H₅NO₃) is a white to pale yellow crystalline solid with a molar mass of 163.132 g/mol .[1] It is soluble in water and various polar organic solvents such as acetic acid, ethyl acetate, and acetonitrile.[1] Its utility in organic synthesis is significant, primarily as a precursor to the phthalimido-N-oxyl (PINO) radical, a potent hydrogen atom abstractor.[1] This guide will detail the chemical synthesis of NHPI from phthalic anhydride and hydroxylamine hydrochloride, presenting various methodologies, experimental protocols, and a comparative analysis of reaction conditions and yields.

General Reaction Scheme

The fundamental reaction involves the condensation of phthalic anhydride with hydroxylamine hydrochloride. The hydroxylamine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. Subsequent intramolecular cyclization via dehydration results in the formation of the this compound ring. The presence of a base is often employed to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby driving the reaction to completion.

Caption: General reaction scheme for the synthesis of this compound.

Comparative Analysis of Synthesis Methodologies

Several methods for the synthesis of this compound from phthalic anhydride and hydroxylamine hydrochloride have been reported, each with distinct advantages in terms of yield, purity, and reaction conditions. The choice of solvent and base, as well as the reaction temperature and time, significantly influences the outcome.

Method Base Solvent Temperature (°C) Time (h) Yield (%) Purity (%) Reference
1Sodium CarbonateWaterHeatingNot Specified76Not Specified[1]
2PyridinePyridineMicrowaveNot Specified81Not Specified[1]
3NoneHydrated Dioxane60-1200.5-490-9597[2]
4TriethylamineIsopropanol70-950.5-1.590.1-94.698.5-98.7[3]
5TriethylamineEthanol95368Not Specified[4]

Detailed Experimental Protocols

The following protocols are detailed representations of established methods for the synthesis of this compound.

Protocol 1: Synthesis in Hydrated Dioxane (High Yield)

This method avoids the use of an inorganic salt as a promoter, simplifying the purification process.[2]

Workflow:

Caption: Workflow for NHPI synthesis in hydrated dioxane.

Procedure:

  • In a reaction vessel, dissolve 50.0g of phthalic anhydride in 150mL of a hydrated organic solvent consisting of 90% (v/v) dioxane and 10% water.[2]

  • To this solution, add 26.0g of hydroxylamine hydrochloride.[2]

  • Heat the reaction mixture to 100-105 °C and maintain this temperature for 2.5 hours with stirring.[2]

  • After the reaction is complete, recover the solvent via reduced pressure distillation.[2]

  • The resulting white solid is dried to yield this compound.[2]

Expected Outcome: This protocol is reported to produce a high yield of 95% with a purity of 97%.[2]

Protocol 2: Synthesis using Triethylamine in Isopropanol

This method utilizes triethylamine as a reaction accelerator, which simplifies the purification process compared to methods using inorganic bases.[3]

Workflow:

Caption: Workflow for NHPI synthesis using triethylamine in isopropanol.

Procedure:

  • In a suitable reaction flask, add 74.0g of phthalic anhydride and 34.8g of hydroxylamine hydrochloride to 500ml of isopropanol.[3]

  • While stirring at room temperature, slowly add 50.5g of triethylamine to the solution over a period of 30 minutes.[3]

  • Heat the reaction mixture to 90 °C and maintain for 1 hour.[3]

  • Upon completion of the reaction, remove the isopropanol and triethylamine by distillation under reduced pressure.[3]

  • The resulting white solid is then washed and dried in an oven at 60 °C for 24 hours to yield this compound.[3]

Expected Outcome: This method reportedly yields 75.4g (92.4%) of this compound with a purity of 98.5%.[3]

Purification of this compound

The primary byproduct of the reaction is the hydrochloride salt of the base used (if any) and water. Purification strategies aim to remove these and any unreacted starting materials.

  • Recrystallization: This is a common method for purifying the crude product. The choice of solvent is critical and depends on the solubility profile of NHPI and the impurities.

  • Washing: Washing the crude product with water can be effective in removing water-soluble impurities, such as inorganic salts.[4] However, the solubility of NHPI in water (50.5 g/L at 25 °C) should be considered to avoid significant product loss.[5]

  • Vacuum Distillation: This technique is primarily used to remove the solvent and volatile components from the reaction mixture.[2][3]

Safety and Handling

This compound is an irritant to the eyes and skin and is toxic upon inhalation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

The synthesis of this compound from phthalic anhydride and hydroxylamine hydrochloride is a well-established and efficient process. The choice of methodology can be tailored to specific laboratory or industrial requirements, balancing factors such as yield, purity, cost, and ease of purification. The protocols detailed in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to produce high-quality this compound for their applications.

References

A Comprehensive Technical Guide to N-Hydroxyphthalimide: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyphthalimide (NHPI) is a versatile and commercially significant organic compound with a wide range of applications, particularly in the fields of organic synthesis, catalysis, and pharmaceutical development. This technical guide provides an in-depth overview of its core physical and chemical properties, detailed experimental protocols, and key reaction pathways.

Core Physical and Chemical Properties

This compound, with the chemical formula C₈H₅NO₃, is a derivative of phthalimide.[1] It typically appears as a white to pale yellow crystalline solid.[1][2] Key physical and chemical properties are summarized in the tables below for easy reference and comparison.

Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₈H₅NO₃[1][3]
Molar Mass 163.132 g·mol⁻¹[1]
Appearance White to pale yellow crystalline solid[1][2]
Melting Point 233 °C (decomposes)[1][2]
Boiling Point 370 °C[1][3]
Density 1.64 g/mL[1]
pKa 6.10 ± 0.20 (Predicted)[3][4]
Solubility Profile of this compound

This compound exhibits varied solubility in different solvents, a critical consideration for its application in various reaction media.

SolventSolubilityReferences
Water Soluble[1]
Acetic Acid Soluble[1]
Ethyl Acetate Soluble[1]
Acetonitrile Soluble[1]
Dimethyl Sulfoxide (DMSO) Slightly soluble[3][5]
Methanol Slightly soluble[3]
Dichloromethane Generally soluble[5]
Ethanol Generally soluble[5]

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base.

Materials:

  • Phthalic anhydride

  • Hydroxylamine hydrochloride

  • Sodium carbonate

  • Water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolve phthalic anhydride in water.

  • In a separate flask, dissolve hydroxylamine hydrochloride and sodium carbonate in water.

  • Slowly add the hydroxylamine hydrochloride solution to the phthalic anhydride solution with constant stirring.

  • Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by thin-layer chromatography.

  • Upon completion, cool the mixture to room temperature, which will cause the product to precipitate.

  • Filter the crude this compound and wash it with cold water.

  • Purify the product by recrystallization from a suitable solvent, such as ethanol, to yield white to pale yellow crystals of this compound. An overall yield of 76% can be achieved following purification.[1]

Diagram of this compound Synthesis:

G cluster_reactants Reactants cluster_process Process cluster_products Products Phthalic Anhydride Phthalic Anhydride Reaction in Water Reaction in Water Phthalic Anhydride->Reaction in Water Hydroxylamine HCl Hydroxylamine HCl Hydroxylamine HCl->Reaction in Water Base (e.g., Na2CO3) Base (e.g., Na2CO3) Base (e.g., Na2CO3)->Reaction in Water Heating/Reflux Heating/Reflux Reaction in Water->Heating/Reflux This compound This compound Heating/Reflux->this compound Side Products (NaCl, H2O, CO2) Side Products (NaCl, H2O, CO2) Heating/Reflux->Side Products (NaCl, H2O, CO2) G NHPI This compound (NHPI) PINO Phthalimido-N-oxyl (PINO) Radical NHPI->PINO Initiator NHPI->PINO R_radical Substrate Radical (R.) PINO->R_radical H abstraction RH Substrate (R-H) RH->R_radical ROO_radical Peroxyl Radical (ROO.) R_radical->ROO_radical O2 O2 O2->ROO_radical ROO_radical->PINO H abstraction from NHPI ROOH Hydroperoxide (ROOH) ROO_radical->ROOH G cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products Alcohol Alcohol (R-OH) Protonation Protonation by Alcohol Alcohol->Protonation NHPI This compound Attack Nucleophilic Attack by NHPI NHPI->Attack PPh3 Triphenylphosphine (PPh3) Activation Activation of PPh3 with DEAD PPh3->Activation DEAD Azodicarboxylate (DEAD) DEAD->Activation Activation->Protonation Protonation->Attack Product O-Alkylated NHPI Attack->Product Byproduct1 Triphenylphosphine Oxide Attack->Byproduct1 Byproduct2 Hydrazide Attack->Byproduct2

References

N-Hydroxyphthalimide: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Hydroxyphthalimide (NHPI) is a versatile organic compound that has garnered significant attention in both academic research and industrial applications.[1] With the CAS number 524-38-9, this derivative of phthalimide is a cornerstone in the field of radical chemistry, acting as a potent catalyst for a wide array of organic transformations.[1] Its unique ability to generate the phthalimido-N-oxyl (PINO) radical under mild conditions has made it an indispensable tool in C-H functionalization, oxidation reactions, and polymer chemistry. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, molecular structure, synthesis, and applications, with a particular emphasis on its relevance to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a white to pale yellow crystalline solid, soluble in water and various polar organic solvents.[1] The key physicochemical properties of NHPI are summarized in the table below for easy reference.

PropertyValueReference
CAS Number 524-38-9[2][3]
Molecular Formula C₈H₅NO₃[2][3]
Molecular Weight 163.13 g/mol [2][3]
Appearance White to pale yellow crystalline solid[1]
Melting Point 233 °C[1]
Boiling Point 370 °C[1]
Density 1.64 g/mL[1]
IUPAC Name 2-Hydroxy-1H-isoindole-1,3(2H)-dione[1]
Synonyms Phthaloxime, NHPI[2]
Molecular Structure

The molecular structure of this compound consists of a phthalimide core with a hydroxyl group attached to the nitrogen atom. This N-OH bond is crucial for its catalytic activity.

2D Structure:

Caption: 2D chemical structure of this compound.

3D Conformer:

A 3D representation of the this compound molecule can be found in the PubChem database under CID 10665.[4] The molecule exists in two polymorphic forms, colorless and yellow, with slight differences in the planarity of the NOH group relative to the phthalimide ring.[1]

Synthesis of this compound

Several methods have been reported for the synthesis of this compound. A common and efficient laboratory-scale synthesis involves the reaction of phthalic anhydride with hydroxylamine hydrochloride.

Experimental Protocol: Synthesis from Phthalic Anhydride and Hydroxylamine Hydrochloride

This protocol is adapted from a patented synthesis method.[5]

Materials:

  • Phthalic anhydride (25.0 g)

  • Hydroxylamine hydrochloride (13.0 g)

  • Hydrated organic solvent (e.g., 100 mL of aqueous dioxane (50% v/v))

Procedure:

  • Dissolve phthalic anhydride in the hydrated organic solvent in a reaction flask.

  • Add hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to 85-90 °C and maintain for 4 hours with stirring.

  • After the reaction is complete, remove the organic solvent under reduced pressure.

  • Dry the resulting solid to obtain this compound.

Expected Yield: Approximately 90% (24.7 g).[5]

Core Applications in Research and Development

This compound is a highly versatile catalyst, primarily utilized in oxidation reactions.[6] Its applications span from the synthesis of fine chemicals to the modification of polymers.

Catalytic Aerobic Oxidation

NHPI is renowned for its ability to catalyze the aerobic oxidation of a wide range of organic substrates, including hydrocarbons, alcohols, and amides, using molecular oxygen as the terminal oxidant.[6][7] This "green" approach avoids the use of heavy metal catalysts and harsh reaction conditions.

The catalytic activity of NHPI is attributed to the in-situ formation of the phthalimido-N-oxyl (PINO) radical.[7] This radical is a potent hydrogen atom abstractor, initiating a radical chain reaction. The bond dissociation energy of the N-O-H bond in NHPI is approximately 88-90 kcal/mol, facilitating the formation of the PINO radical.[1]

PINO_Formation NHPI This compound (NHPI) PINO Phthalimido-N-oxyl (PINO) Radical NHPI->PINO Oxidation Substrate_H Substrate (R-H) PINO->Substrate_H H-atom abstraction PINO_H NHPI (regenerated) PINO->PINO_H + H• Initiator Initiator (e.g., heat, light, metal ion) Initiator->NHPI - H• Substrate_Radical Substrate Radical (R•) Substrate_H->Substrate_Radical

Caption: Formation of the PINO radical from NHPI.

Role in Radical Reactions

This compound esters have emerged as important precursors for generating alkyl radicals.[8][9] These esters undergo a reductive decarboxylative fragmentation to produce a substrate radical that can participate in various chemical transformations.[8][9] This reactivity is harnessed in numerous synthetic applications, including radical additions, cyclizations, and decarboxylative cross-coupling reactions.[9]

NHPI_Ester_Radical_Formation cluster_workflow Reductive Decarboxylation of NHPI Esters NHPI_Ester This compound Ester (R-COO-NPhth) Radical_Anion Radical Anion Intermediate NHPI_Ester->Radical_Anion + e⁻ (SET) Substrate_Radical Substrate Radical (R•) Radical_Anion->Substrate_Radical - CO₂ - Phthalimidyl Anion Products Further Reactions (Additions, Cyclizations, etc.) Substrate_Radical->Products

Caption: General workflow for radical generation from NHPI esters.

Experimental Protocols for NHPI-Mediated Reactions

The following are representative experimental protocols for reactions catalyzed by this compound.

Protocol 1: NHPI-Mediated Aerobic Oxidation of Toluene

This protocol describes the metal-free aerobic oxidation of toluene to oxygenated derivatives.[7]

Materials:

  • This compound (NHPI)

  • Toluene

  • Solvent (e.g., acetic acid)

  • Molecular oxygen (O₂)

Procedure:

  • Charge a reaction vessel with this compound and the chosen solvent.

  • Add toluene to the mixture.

  • Heat the reaction mixture to a temperature exceeding 70 °C under an atmosphere of molecular oxygen.

  • Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS).

  • Upon completion, cool the reaction mixture and isolate the products (benzyl alcohol, benzaldehyde, and benzoic acid) by standard purification methods.

Protocol 2: NHPI-Mediated Oxidation of Sulfonamides to N-Sulfonylimines

This protocol details the synthesis of N-sulfonylimines from sulfonamides using NHPI as a mediator.[10]

Materials:

  • Sulfonamide (0.5 mmol, 1.0 equiv.)

  • This compound (0.25 mmol, 0.5 equiv.)

  • (Diacetoxyiodo)benzene (PhI(OAc)₂) (0.6 mmol, 1.2 equiv.)

  • Dichloromethane (DCM) (1 mL)

Procedure:

  • To a dried reaction tube equipped with a magnetic stir bar, add the sulfonamide, this compound, and dichloromethane.

  • Add (diacetoxyiodo)benzene to the mixture.

  • Stir the reaction at room temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, the resulting N-sulfonylimine can be used directly for subsequent reactions or purified.

Role in Drug Development

This compound and its derivatives play a significant role in pharmaceutical innovation. They serve as key intermediates in the synthesis of a variety of therapeutic agents. For instance, N-(Hydroxymethyl)phthalimide is a crucial building block in the synthesis of compounds with anti-inflammatory and antiviral properties.[11] Furthermore, NHPI is used to generate active esters for peptide synthesis, a fundamental process in drug discovery.[1] The use of NHPI derivatives in redox-active esters also enables novel cross-coupling reactions for the synthesis of complex molecules with potential biological activity.[12][13]

Quantitative Data Summary

The following table summarizes key quantitative data related to the synthesis and reactions of this compound.

ParameterValueContextReference
Synthesis Yield 90-95%From phthalic anhydride and hydroxylamine hydrochloride[5]
Purity ≥99%Commercially available[2]
N-O-H Bond Dissociation Energy 88-90 kcal/molIn various solvents[1]
Oxidation of Toluene Conversion Varies with conditionsNHPI-catalyzed aerobic oxidation[7]
N-Sulfonylimine Synthesis Yield Moderate to goodNHPI-mediated oxidation of sulfonamides[10]

Conclusion

This compound is a powerful and versatile catalyst with broad applications in organic synthesis. Its ability to generate the PINO radical under mild conditions makes it an attractive choice for a variety of transformations, particularly in the context of green chemistry. For researchers and professionals in drug development, NHPI and its derivatives offer a valuable toolkit for the synthesis of complex molecules and the exploration of novel chemical space. The continued development of NHPI-based methodologies promises to further expand its utility in both academic and industrial settings.

References

N-Hydroxyphthalimide: A Comprehensive Technical Guide to its Solubility in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of N-Hydroxyphthalimide (NHPI) in a range of common organic solvents. Understanding the solubility of NHPI is critical for its application in various fields, including organic synthesis, catalysis, and pharmaceutical development. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of relevant chemical pathways and workflows involving NHPI.

Core Technical Data: Solubility of this compound

The solubility of this compound is a key parameter for its effective use in solution-based chemical reactions and processes. The following table summarizes the mole fraction solubility (x) of NHPI in eleven common organic solvents at various temperatures. This data is crucial for solvent selection, reaction optimization, and crystallization processes.

Temperature (K)MethanolEthanoln-PropanolAcetoneEthyl AcetateMethyl Acetaten-Propyl AcetateAcetonitrile1,4-Dioxane2-Methoxyethanol2-Ethoxyethanol
278.150.046180.043150.032870.090110.028120.037110.023090.02912-0.27910.1899
283.150.051550.048010.036590.10030.031350.041390.025770.03251-0.31150.2119
288.150.057610.053590.040820.11170.034980.046180.028780.036290.20110.34720.2363
293.150.064430.059960.045640.12450.039050.051610.032160.040520.22450.38670.2634
298.150.072110.067210.051150.13890.043620.057770.035980.045280.25050.43060.2934
303.150.080750.075430.057430.15520.048770.064770.040310.050660.27940.47960.3268
308.150.090480.084760.064590.17360.054590.072710.045220.056760.31170.53450.3642
313.150.10140.095330.072750.19440.061170.081720.050810.063680.34790.59610.4061
318.150.11370.10730.082040.21790.068610.091940.057180.071530.38870.66540.4532
323.150.12760.12090.092630.24450.077040.10350.064450.080430.43480.74350.5062

Experimental Protocols for Solubility Determination

Accurate determination of solubility is paramount for reliable data. The two primary methods used to obtain the data presented above are the Isothermal Equilibrium Method (Shake-Flask) and the Laser Monitoring Method.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is a conventional and reliable technique for determining equilibrium solubility.

Protocol:

  • Preparation: An excess amount of solid this compound is added to a known volume of the selected organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass vial or flask).

  • Equilibration: The resulting suspension is agitated (e.g., using a magnetic stirrer or an orbital shaker) at a constant, predefined temperature for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and the dissolution rate of the solid.

  • Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any solid particles.

  • Analysis: The concentration of this compound in the clear, saturated solution is determined analytically. Common analytical techniques include High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated UV-Vis spectrophotometer.

  • Calculation: The solubility is calculated from the determined concentration and is typically expressed in moles per liter (mol/L), grams per 100 mL ( g/100 mL), or as a mole fraction.

Laser Monitoring Method

This is a more modern and often automated method that determines the saturation point by monitoring the transmission of a laser beam through the solution.

Protocol:

  • Apparatus Setup: A temperature-controlled vessel containing a known volume of the organic solvent is equipped with a laser light source and a detector. A precision solid dispensing system is also integrated into the setup.

  • Titration: The solvent is continuously stirred while the automated system incrementally adds small, precise amounts of solid this compound.

  • Detection of Saturation: The laser beam is passed through the solution, and the detector measures the light transmission. Initially, the added solid dissolves, and the solution remains clear, resulting in high light transmission. The saturation point is reached when the added solid no longer dissolves, and the resulting suspended particles cause the laser light to scatter, leading to a significant drop in the detected light intensity.

  • Equilibrium Confirmation: The system can be programmed to stop the addition of the solid upon detecting the drop in light transmission and continue to monitor the signal to ensure that a stable equilibrium has been reached.

  • Quantification: The total mass of the this compound added to the solvent to reach the saturation point is recorded by the system.

  • Calculation: The solubility is calculated based on the mass of the dissolved solid and the initial volume of the solvent.

Visualizing this compound in Chemical Processes

Graphviz diagrams are provided below to illustrate key logical and experimental workflows involving this compound.

Experimental Workflow for Solubility Determination

The following diagram outlines the general steps involved in determining the solubility of this compound using the Isothermal Equilibrium Method.

G Figure 1: Isothermal Equilibrium Solubility Determination Workflow prep Preparation: Add excess NHPI to solvent equil Equilibration: Agitate at constant temperature prep->equil separate Phase Separation: Filter supernatant equil->separate analyze Analysis: Determine concentration (e.g., HPLC) separate->analyze calc Calculation: Determine solubility analyze->calc

Caption: Isothermal Equilibrium Solubility Determination Workflow.

This compound in Catalytic Oxidation

This compound is a well-known catalyst for the aerobic oxidation of various organic substrates. The diagram below illustrates the catalytic cycle for the NHPI-mediated oxidation of cumene.

G Figure 2: Catalytic Cycle of NHPI in Cumene Oxidation NHPI This compound (NHPI) PINO Phthalimide-N-oxyl Radical (PINO) NHPI->PINO CumylRadical Cumyl Radical PINO->CumylRadical H• abstraction Cumene Cumene Cumene->CumylRadical CumeneHydroperoxide Cumene Hydroperoxide Cumene->CumeneHydroperoxide CumylPeroxyRadical Cumyl Peroxy Radical CumylRadical->CumylPeroxyRadical + O2 CumylPeroxyRadical->NHPI + NHPI - PINO CumylPeroxyRadical->CumeneHydroperoxide + Cumene - Cumyl Radical Initiator Initiator (e.g., AIBN, heat) Initiator->PINO H• abstraction O2 O2 O2->CumylPeroxyRadical

Caption: Catalytic Cycle of NHPI in Cumene Oxidation.

This compound in Solid-Phase Peptide Synthesis

This compound can be used to activate carboxylic acids for amide bond formation in peptide synthesis. The following diagram shows a simplified workflow for the coupling step.

G Figure 3: NHPI in Solid-Phase Peptide Synthesis Coupling start Start: Resin-bound amine coupling Coupling: Resin-bound amine reacts with active ester start->coupling aa_activation Amino Acid Activation: Fmoc-AA-OH + NHPI + Coupling Agent (e.g., DCC) active_ester Formation of Active Ester: Fmoc-AA-O-N(CO)2Phth aa_activation->active_ester active_ester->coupling wash Wash: Remove excess reagents and byproducts coupling->wash deprotection Fmoc Deprotection wash->deprotection next_cycle Ready for next coupling cycle deprotection->next_cycle

Caption: NHPI in Solid-Phase Peptide Synthesis Coupling.

Thermochemical Properties of the N-O Bond in N-Hydroxyphthalimide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxyphthalimide (NHPI) is a versatile organocatalyst pivotal in a myriad of chemical transformations, including selective oxidations and radical-mediated reactions.[1] Its efficacy is intrinsically linked to the thermochemical properties of its N-O-H moiety, particularly the ease of hydrogen atom abstraction to form the persistent phthalimide-N-oxyl (PINO) radical.[2] Understanding the thermodynamics of the bonds within this functional group is paramount for optimizing reaction conditions, designing novel catalysts, and elucidating reaction mechanisms. This technical guide provides a comprehensive overview of the thermochemical properties of the N-O bond in NHPI, with a focus on Bond Dissociation Enthalpy (BDE) and Bond Dissociation Free Energy (BDFE), supported by detailed experimental and computational methodologies.

Thermochemical Data of the N-O-H Moiety

The catalytic activity of NHPI is predominantly attributed to the homolytic cleavage of the O-H bond, which generates the PINO radical. Consequently, the scientific literature extensively reports on the O-H bond dissociation enthalpy and free energy. Direct thermochemical data for the cleavage of the N-O bond to form a phthalimide radical and a hydroxyl radical is scarce, as this is not the typical reactive pathway under catalytic conditions. The focus remains on the O-H bond as its BDE is a critical parameter for predicting the hydrogen atom transfer (HAT) reactivity of NHPI.

Quantitative Data Summary

The following tables summarize the key thermochemical parameters for the O-H bond in this compound.

ParameterValue (kcal/mol)MethodPhaseReference
O-H Bond Dissociation Enthalpy (BDE)83.3G3B3 (isodesmic)Gas[3][4]
O-H Bond Dissociation Enthalpy (BDE)83.5CBS-APNO (isodesmic)Gas[3][4]
O-H Bond Dissociation Enthalpy (BDE)83.3 - 83.7G3B3 (PCM)Liquid (various solvents)[3][4]
O-H Bond Dissociation Enthalpy (BDE)88-90Not SpecifiedLiquid (solvent dependent)[2]
O-H Bond Dissociation Free Energy (BDFE)84.4 ± 0.1Experimental/CorrectedWater[5]
O-H Bond Dissociation Free Energy (BDFE)80.04 ± 0.06Experimental/CorrectedAcetonitrile[5]

Note: The Bond Dissociation Enthalpy (BDE) is the enthalpy change for the homolytic cleavage of a bond in the gas phase. The Bond Dissociation Free Energy (BDFE) accounts for both enthalpy and entropy changes and is often more relevant for reactions in solution. A recent study has highlighted that previously widely cited BDFE values for NHPI in water and acetonitrile were in error and has provided corrected values.[5]

Experimental and Computational Protocols

The determination of the thermochemical properties of the N-O-H moiety in NHPI relies on a combination of experimental and computational techniques.

Experimental Protocol: Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful technique for studying species with unpaired electrons, such as the PINO radical.[6][7] By studying the equilibrium between a phenol with a known O-H BDE and the PINO radical, the BDE of the N-OH bond in NHPI can be determined.[8]

Methodology:

  • Sample Preparation: A solution containing NHPI, a reference phenol with a known O-H BDE, and a radical initiator (e.g., di-tert-butyl peroxide) in a suitable solvent is prepared in an EPR tube. The sample is deoxygenated to prevent interference from molecular oxygen.

  • Radical Generation: The sample is irradiated with UV light or heated to generate radicals from the initiator, which then abstract a hydrogen atom from either NHPI or the reference phenol, leading to an equilibrium between the PINO radical and the phenoxyl radical.

  • EPR Measurement: The EPR spectrum of the sample at thermal equilibrium is recorded. The spectrum will be a superposition of the signals from the PINO radical and the phenoxyl radical.

  • Data Analysis: The relative concentrations of the two radicals are determined by double integration of their respective EPR signals.

  • BDE Calculation: The equilibrium constant (Keq) for the hydrogen atom exchange reaction is calculated from the radical concentrations. The difference in the O-H BDEs between NHPI and the reference phenol can then be determined using the following equation: ΔBDE = -RT ln(Keq)

    where R is the gas constant and T is the temperature in Kelvin. The BDE of NHPI can then be calculated from the known BDE of the reference phenol.

Computational Protocol: Density Functional Theory (DFT)

Computational chemistry, particularly DFT, is a widely used tool for calculating BDEs.[1][9] The general approach involves calculating the electronic energies of the parent molecule and its corresponding radical fragments.[10][11]

Methodology:

  • Geometry Optimization: The geometries of NHPI and the PINO radical are optimized using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-311++G(d,p)).[9]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.

  • Energy Calculation: The total electronic energies of the optimized structures are calculated.

  • BDE Calculation: The O-H BDE is calculated as the difference in the sum of the enthalpies of the products (PINO radical and a hydrogen atom) and the enthalpy of the reactant (NHPI). The enthalpy of a hydrogen atom is taken as its translational energy (3/2 RT).

    BDE = H(PINO•) + H(H•) - H(NHPI)

    where H represents the calculated enthalpy (electronic energy + ZPVE + thermal corrections).

Visualizations: Reaction Pathways and Experimental Workflows

Catalytic Cycle of NHPI in Aerobic Oxidation

G NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO - H. Radical Substrate Radical (R.) PINO->Radical + R-H - NHPI Substrate Substrate (R-H) Peroxy Peroxy Radical (R-OO.) Radical->Peroxy + O2 Hydroperoxide Hydroperoxide (R-OOH) Peroxy->Hydroperoxide + NHPI - PINO Products Products Hydroperoxide->Products Further Reactions O2 O2 Initiator Initiator (e.g., Co(II)) Initiator->PINO H.

Caption: Catalytic cycle of NHPI in the aerobic oxidation of a substrate.

Experimental Workflow for BDE Determination using EPR

G cluster_prep Sample Preparation cluster_exp EPR Experiment cluster_analysis Data Analysis cluster_calc BDE Calculation Prep1 Mix NHPI, Reference Phenol, and Radical Initiator in Solvent Prep2 Transfer to EPR Tube Prep1->Prep2 Prep3 Deoxygenate Sample Prep2->Prep3 Exp1 Irradiate with UV Light or Heat to Generate Radicals Prep3->Exp1 Exp2 Allow to Reach Thermal Equilibrium Exp1->Exp2 Exp3 Record EPR Spectrum Exp2->Exp3 Ana1 Integrate EPR Signals of PINO and Phenoxyl Radicals Exp3->Ana1 Ana2 Calculate Relative Radical Concentrations Ana1->Ana2 Ana3 Determine Equilibrium Constant (Keq) Ana2->Ana3 Calc1 Calculate ΔBDE using -RT ln(Keq) Ana3->Calc1 Calc2 Calculate NHPI BDE from Reference Phenol BDE Calc1->Calc2

Caption: Workflow for determining the O-H BDE of NHPI using EPR spectroscopy.

Conclusion

The thermochemical properties of the N-O-H moiety in this compound are critical to its function as a catalyst. The O-H bond dissociation enthalpy and free energy have been extensively studied, providing a solid foundation for understanding and predicting the reactivity of NHPI in various chemical transformations. While direct measurement of the N-O bond dissociation energy is not commonly reported, the established values for the O-H bond cleavage provide invaluable insights for researchers, scientists, and drug development professionals working with this important class of compounds. The combination of experimental techniques like EPR spectroscopy and computational methods such as DFT allows for a comprehensive understanding of the thermodynamics governing the catalytic activity of NHPI.

References

N-Hydroxyphthalimide: A Versatile Precursor for the Synthesis of Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Hydroxyphthalimide (NHP), a readily accessible and stable organic compound, has emerged as a pivotal precursor in the development of a diverse array of bioactive molecules. Its unique chemical reactivity, primarily centered around the facile generation of the phthalimide-N-oxyl (PINO) radical, has established NHP as a versatile tool in both synthetic chemistry and medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, mechanisms of action, and applications of NHP and its derivatives in the discovery of novel therapeutic agents, with a focus on their anticancer and enzyme-inhibitory activities.

Introduction to this compound

This compound (2-hydroxy-1H-isoindole-1,3(2H)-dione) is a white to pale yellow crystalline solid. Its significance in organic synthesis stems from its ability to act as a catalyst and a precursor for radical reactions. The N-OH bond in NHP is relatively weak, allowing for the formation of the PINO radical, a potent hydrogen atom abstractor.[1][2] This reactivity is the cornerstone of NHP's utility in a wide range of chemical transformations, including oxidation reactions and the formation of carbon-centered radicals.[2][3]

Synthesis of this compound and its Derivatives

This compound can be synthesized through several established methods. A common approach involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base.[1] Variations of this method utilize different solvents and bases to optimize the yield and purity of the product.[4][5]

The synthesis of bioactive derivatives from NHP is a key area of research. These derivatives often involve the modification of the hydroxyl group to form N-alkoxyphthalimides or the introduction of various functional groups to the phthalimide ring.

This compound as a Precursor for Anticancer Agents

Recent studies have highlighted the potential of NHP and its derivatives as anticancer agents. NHP itself has demonstrated selective anti-proliferative effects against human breast and colon cancer cell lines.[3][6]

Mechanism of Anticancer Activity

The primary mechanism underlying the anticancer activity of NHP is the suppression of the mTOR (mammalian target of rapamycin) signaling pathway, affecting both mTORC1 and mTORC2 complexes.[3][6] This inhibition leads to a cascade of downstream effects, including:

  • Cell Cycle Arrest: NHP induces G2/M phase arrest in cancer cells.[3]

  • Apoptosis Induction: NHP triggers programmed cell death through the mitochondrial pathway by downregulating anti-apoptotic proteins such as Survivin and Bcl-xL, and activating caspases 9 and 3.[3][6]

Furthermore, lipophilic derivatives of NHP have been shown to exhibit pro-oxidant activity in cancer cells.[7] These compounds can increase the intracellular levels of reactive oxygen species (ROS) and deplete glutathione (GSH), leading to oxidative stress and cell death.[1]

Quantitative Bioactivity Data of NHP and its Derivatives

The following table summarizes the in vitro anticancer activity of this compound and its derivatives against various cancer cell lines.

CompoundCell LineBioactivity MetricValueReference(s)
This compoundBT-20 (Breast Carcinoma)Proliferation Inhibition2.5-40 µM[6]
This compoundLoVo (Colon Adenocarcinoma)Proliferation Inhibition2.5-40 µM[6]
This compoundHT-29 (Colon Adenocarcinoma)Proliferation Inhibition2.5-40 µM[6]
Lipophilic NHPID 2-OHMG-63 (Osteosarcoma)EC50100 µM[7]
Lipophilic NHPID 3-OHMG-63 (Osteosarcoma)EC50200 µM[7]
Lipophilic NHPID 4-OHMG-63 (Osteosarcoma)EC50110 µM[7]

This compound Derivatives as Enzyme Inhibitors

Derivatives of NHP have also been explored as inhibitors of various enzymes. A notable example is the development of phthalimide-capped benzene sulfonamides as potent inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes.

Carbonic Anhydrase Inhibition

Certain phthalimide-based sulfonamides have shown significant inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II). The mechanism of inhibition is believed to involve the interaction of the sulfonamide group with the zinc ion in the active site of the enzyme.

Quantitative Bioactivity Data of NHP-based Enzyme Inhibitors

The table below presents the inhibition constants (Ki) for selected phthalimide-capped benzene sulfonamides against hCA I and hCA II.

CompoundEnzymeKi (nM)Reference(s)
Phthalimide-capped benzene sulfonamide 1 hCA I28.5[8]
Phthalimide-capped benzene sulfonamide 1 hCA II2.2[8]
Phthalimide-capped benzene sulfonamide 3 hCA I-[8]
Phthalimide-capped benzene sulfonamide 10 hCA I-[8]
Phthalimide-capped benzene sulfonamide 15 hCA I-[8]
Phthalimide-capped benzene sulfonamide 4 hCA II-[8]
Phthalimide-capped benzene sulfonamide 10 hCA II-[8]
Acetazolamide (Standard)hCA I250[8]
Acetazolamide (Standard)hCA II12[8]

Note: Specific Ki values for compounds 3, 4, 10, and 15 were not explicitly provided in the source material, but they were reported to have nanomolar inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and evaluation of NHP and its derivatives.

Synthesis of this compound

A general procedure for the synthesis of this compound is as follows:

  • Phthalic anhydride is dissolved in a suitable organic solvent (e.g., dioxane).[4]

  • Hydroxylamine hydrochloride is added to the solution.

  • The reaction mixture is heated under reflux for a specified period (e.g., 2.5 hours at 100-105 °C).[4]

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The resulting solid is dried to obtain this compound. The product can be further purified by recrystallization.

Synthesis of N-alkoxyphthalimide Derivatives via PIDA-promoted Cross-dehydrogenative Coupling

This protocol describes a metal-free method for the synthesis of N-alkoxyphthalimides from aryl ketones and NHP:

  • To a solution of the aryl ketone (0.3 mmol) in dichloromethane (2.0 mL) in a test tube, add this compound (0.36 mmol, 1.2 equiv.) and phenyliodine diacetate (PIDA) (0.36 mmol, 1.2 equiv.).[9]

  • Stir the reaction mixture at room temperature for 10 hours.[9]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkoxyphthalimide derivative.[9]

Synthesis of 1,3-dioxoisoindolin-2-yl 2-chloroacetate

This protocol outlines the synthesis of an intermediate for further derivatization:

  • Dissolve this compound (2 mmol) and triethylamine (2 mmol) in N,N-dimethylformamide (DMF) (10 ml).[4]

  • Add chloroacetyl chloride (4 mmol) to the solution.[4]

  • Reflux the mixture for 1 hour at 50-60 °C.[4]

  • After cooling, filter the precipitate, wash with water, and recrystallize from ethanol to obtain the product.[4]

Cell Proliferation Assay (MTS Assay)

The anti-proliferative effects of NHP and its derivatives can be evaluated using the MTS assay:

  • Seed cancer cells in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds for different time points (e.g., 24, 48, 72 hours).

  • Add MTS reagent to each well and incubate for a specified period.

  • Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizations

The following diagrams illustrate key pathways and workflows related to the bioactivity of this compound and its derivatives.

G cluster_0 NHP-mediated Anticancer Mechanism NHP This compound mTOR mTORC1 / mTORC2 Signaling Pathway NHP->mTOR Inhibition Akt_ERK Feedback Activation of Akt and ERK mTOR->Akt_ERK Inhibition of Feedback CellCycle Cyclin B1 & cdc2 Expression mTOR->CellCycle Inhibition Apoptotic_Proteins Survivin & Bcl-xL (Anti-apoptotic proteins) mTOR->Apoptotic_Proteins Downregulation G2M_Arrest G2/M Phase Arrest CellCycle->G2M_Arrest Leads to Mitochondrial_Pathway Mitochondrial Pathway Caspases Caspase 9 & 3 Activation Mitochondrial_Pathway->Caspases Activation Apoptosis Apoptosis Caspases->Apoptosis Induction G cluster_1 Pro-oxidant Activity of NHPIDs NHPIDs Lipophilic NHP Derivatives (NHPIDs) Cellular_Uptake Cellular Internalization NHPIDs->Cellular_Uptake ROS Reactive Oxygen Species (ROS) Formation Cellular_Uptake->ROS GSH Glutathione (GSH) Depletion Cellular_Uptake->GSH Oxidative_Stress Increased Oxidative Stress ROS->Oxidative_Stress GSH->Oxidative_Stress Cell_Death Cell Viability Reduction Oxidative_Stress->Cell_Death G cluster_2 General Workflow for NHP-derived Bioactive Compound Synthesis NHP This compound (NHP) Intermediate Reactive Intermediate (e.g., N-acyloxyphthalimide) NHP->Intermediate Activation Functionalization Reaction with Functional Molecules (Amines, Alcohols, etc.) Intermediate->Functionalization Derivative Bioactive NHP Derivative Functionalization->Derivative Screening Biological Screening (e.g., Anticancer, Enzyme Inhibition) Derivative->Screening

References

Core Reaction Mechanisms of N-Hydroxyphthalimide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Hydroxyphthalimide (NHPI) is a versatile and economically significant organocatalyst widely employed in a range of chemical transformations. Its utility stems from its ability to generate the highly reactive phthalimide-N-oxyl (PINO) radical, a potent hydrogen atom abstractor.[1][2][3] This reactivity has been harnessed for various applications, including the functionalization of unactivated C-H bonds, aerobic oxidations, and the generation of alkyl radicals from carboxylic acid derivatives.[3][4][5][6] This technical guide provides an in-depth exploration of the core reaction mechanisms involving NHPI, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.

Aerobic Oxidation of Hydrocarbons: The Case of Toluene

One of the most prominent applications of NHPI is in the aerobic oxidation of hydrocarbons, offering a greener alternative to traditional oxidation methods.[5] NHPI, often in the presence of a co-catalyst, facilitates the selective oxidation of substrates like toluene to valuable products such as benzaldehyde, benzyl alcohol, and benzoic acid, using molecular oxygen as the terminal oxidant.[5][7]

Mechanism

The catalytic cycle is initiated by the formation of the phthalimide-N-oxyl (PINO) radical from NHPI. This can be achieved through various methods, including single electron transfer (SET) with dioxygen at elevated temperatures.[5] The PINO radical then abstracts a hydrogen atom from the benzylic position of toluene, generating a benzyl radical. This radical rapidly reacts with molecular oxygen to form a benzylperoxy radical. The benzylperoxy radical can then abstract a hydrogen atom from another toluene molecule or NHPI to form benzyl hydroperoxide and propagate the radical chain. The benzyl hydroperoxide can then decompose to form benzaldehyde and other oxidation products.

Aerobic_Oxidation cluster_initiation Initiation cluster_propagation Propagation NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO [O] Toluene Toluene Benzyl_Radical Benzyl Radical PINO->Benzyl_Radical Toluene Benzylperoxy_Radical Benzylperoxy Radical Benzyl_Radical->Benzylperoxy_Radical O2 Benzyl_Hydroperoxide Benzyl Hydroperoxide Benzylperoxy_Radical->Benzyl_Hydroperoxide Toluene Products Benzaldehyde, Benzyl Alcohol, Benzoic Acid Benzyl_Hydroperoxide->Products Decomposition

Figure 1: Catalytic cycle of NHPI-mediated aerobic oxidation of toluene.

Quantitative Data

The efficiency of the NHPI-catalyzed aerobic oxidation of toluene is highly dependent on the reaction conditions, including the solvent and the presence of co-catalysts.

EntrySolventCo-catalyst/AdditiveTemperature (°C)Pressure (MPa O₂)Toluene Conversion (%)Benzaldehyde Selectivity (%)Reference
1HexafluoroisopropanolNone90225.375.1[7]
2AcetonitrileNone90211.258.3[7]
3Solvent-freeDDAB90215.865.2[7]
4Solvent-freeNHPI/Cu-BTC**1001.6~10~45[5]
5Solvent-freeCo-MOF-74@NDHPI***1001.61648[5]
DDAB: Didecyl dimethyl ammonium bromide
**NHPI incorporated into a Cu-based metal-organic framework
***N,N'-dihydroxypyromellitimide incorporated into a Co-based metal-organic framework

It is important to note that a significant drawback of NHPI is its limited turnover number (TON), typically in the range of 5-20, which is attributed to the decomposition of the catalyst during the reaction.[8]

Experimental Protocol: Aerobic Oxidation of Toluene with NHPI in Hexafluoroisopropanol [7]

  • Materials: this compound (NHPI), Toluene, Hexafluoroisopropanol (HFIP).

  • Apparatus: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer.

  • Procedure:

    • To the autoclave, add NHPI (4 mmol) and toluene (40 mmol).

    • Add HFIP as the solvent.

    • Seal the autoclave and purge with O₂ several times.

    • Pressurize the autoclave with O₂ to 2 MPa.

    • Heat the reaction mixture to 90 °C with vigorous stirring.

    • Maintain the reaction for 5 hours.

    • After the reaction, cool the autoclave to room temperature and carefully release the pressure.

    • Analyze the reaction mixture by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS) to determine conversion and product selectivity.

Oxidation of Sulfonamides to N-Sulfonylimines

NHPI can mediate the oxidation of sulfonamides to N-sulfonylimines under mild conditions, providing a valuable method for the synthesis of these important synthetic intermediates.[4][9] This transformation typically utilizes a co-oxidant, such as (diacetoxy)iodobenzene (PhI(OAc)₂).

Mechanism

The reaction is initiated by the oxidation of NHPI to the PINO radical by the co-oxidant. The PINO radical then abstracts a hydrogen atom from the nitrogen of the sulfonamide to generate a nitrogen-centered radical. This radical can then be further oxidized to the N-sulfonylimine.

Sulfonamide_Oxidation cluster_catalyst_regeneration Catalyst Regeneration cluster_substrate_oxidation Substrate Oxidation NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Oxidation Sulfonamide Sulfonamide (R-SO₂NH-R') N_Radical Nitrogen Radical (R-SO₂N•-R') PINO->N_Radical H-abstraction Co_oxidant Co-oxidant (e.g., PhI(OAc)₂) Sulfonylimine N-Sulfonylimine (R-SO₂N=R'') N_Radical->Sulfonylimine Oxidation

Figure 2: Proposed mechanism for the NHPI-mediated oxidation of sulfonamides.

Quantitative Data

The yields of N-sulfonylimines are generally high under optimized conditions.

EntrySulfonamide Substrate (R in R-SO₂NH₂)Product Yield (%)Reference
14-Methylphenyl93[9]
24-Methoxyphenyl91[9]
34-Chlorophenyl88[9]
42-Naphthyl92[9]
5Methyl85[9]

Experimental Protocol: NHPI-Mediated Oxidation of 4-Methylbenzenesulfonamide [4][9]

  • Materials: 4-Methylbenzenesulfonamide, this compound (NHPI), (Diacetoxy)iodobenzene (PhI(OAc)₂), Dichloromethane (DCM).

  • Apparatus: A round-bottom flask with a magnetic stirrer.

  • Procedure:

    • To a solution of 4-methylbenzenesulfonamide (0.5 mmol) in DCM (1.0 mL), add NHPI (0.25 mmol) and PhI(OAc)₂ (0.6 mmol).

    • Stir the reaction mixture at room temperature for 30 minutes.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the corresponding N-sulfonylimine.

Photocatalytic Alkylation using this compound Esters

This compound esters have emerged as versatile precursors for alkyl radicals in photocatalytic reactions.[2][10][11] These esters, derived from carboxylic acids, undergo a single-electron transfer (SET) process upon photoexcitation, leading to decarboxylation and the formation of an alkyl radical. This strategy has been successfully applied to various transformations, including the alkylation of enamides and styrenes.[1][2][10]

Mechanism

The reaction is initiated by the excitation of a photocatalyst (e.g., Ir(ppy)₃) with visible light. The excited photocatalyst then engages in a single-electron transfer with the NHP ester, generating a radical anion. This radical anion undergoes rapid fragmentation via N-O bond cleavage and decarboxylation to produce an alkyl radical. The alkyl radical can then add to a suitable acceptor, such as an enamide, to form a new C-C bond. The catalytic cycle is completed by the regeneration of the ground-state photocatalyst.

Photocatalytic_Alkylation PC Photocatalyst (e.g., Ir(ppy)₃) PC_excited Excited Photocatalyst [PC]* PC->PC_excited hν (Visible Light) PC_excited->PC [PC]⁺• Radical_anion Radical Anion [R-COO-NP]•⁻ PC_excited->Radical_anion SET NHP_ester NHP Ester (R-COO-NP) Alkyl_radical Alkyl Radical (R•) Radical_anion->Alkyl_radical Fragmentation & Decarboxylation Product_radical Product Radical Alkyl_radical->Product_radical + Acceptor Acceptor Acceptor (e.g., Enamide) Product Alkylated Product Product_radical->Product Further reaction

Figure 3: General mechanism for photocatalytic alkylation using NHP esters.

Quantitative Data

This methodology provides good to excellent yields for a variety of substrates.

EntryEnamide SubstrateNHP Ester (R group)Product Yield (%)Reference
1N-(1-phenylvinyl)acetamideCyclohexyl85[10]
2N-(1-phenylvinyl)acetamideIsopropyl78[10]
3N-(1-(4-chlorophenyl)vinyl)acetamideCyclohexyl82[10]
4N-(1-p-tolylvinyl)acetamidetert-Butyl75[10]
5N-(1-phenylvinyl)acetamideAdamantyl92[10]

Experimental Protocol: Photocatalytic Alkylation of N-(1-phenylvinyl)acetamide [10]

  • Materials: N-(1-phenylvinyl)acetamide, Cyclohexanecarboxylic acid NHP ester, fac-Ir(ppy)₃, Dimethylformamide (DMF).

  • Apparatus: A Schlenk tube equipped with a magnetic stir bar, blue LED light source.

  • Procedure:

    • To the Schlenk tube, add N-(1-phenylvinyl)acetamide (0.3 mmol), cyclohexanecarboxylic acid NHP ester (0.36 mmol), and fac-Ir(ppy)₃ (1.0 mol%).

    • Add DMF (1.0 mL) as the solvent.

    • Degas the reaction mixture by bubbling with N₂ for 15 minutes.

    • Seal the tube and place it in front of a blue LED light source with stirring.

    • Irradiate the reaction mixture for the specified time, monitoring by TLC.

    • Upon completion, remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to obtain the alkylated enamide product.

C-H Amination using this compound and Dialkyl Azodicarboxylate

NHPI can also be utilized in the direct amination of C(sp³)-H bonds in conjunction with a dialkyl azodicarboxylate as the nitrogen source. This reaction provides a powerful tool for the direct introduction of nitrogen functionalities into organic molecules.

Mechanism

The reaction is initiated by the generation of the PINO radical from NHPI. The PINO radical then abstracts a hydrogen atom from a C(sp³)-H bond of the substrate to form a carbon-centered radical. This radical is then trapped by the dialkyl azodicarboxylate to form a hydrazine derivative after a subsequent hydrogen atom transfer or reduction step.

CH_Amination cluster_catalyst_turnover Catalyst Turnover cluster_substrate_functionalization Substrate Functionalization NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO [Ox] PINO->NHPI H-abstraction Carbon_Radical Carbon Radical (R•) PINO->Carbon_Radical R-H Substrate Substrate (R-H) Product Hydrazine Derivative (R-N(CO₂R')NH(CO₂R')) Carbon_Radical->Product + Azodicarboxylate Azodicarboxylate Dialkyl Azodicarboxylate

Figure 4: General mechanism for C-H amination using NHPI and dialkyl azodicarboxylate.

Quantitative Data

While a specific data table for a range of substrates was not found in the provided search results, the method is reported to be effective for the amination of various C(sp³)-H bonds. For a specific example, the reaction of ethylbenzene with di-tert-butyl azodicarboxylate in the presence of NHPI and a radical initiator would be expected to give the corresponding hydrazine derivative in moderate to good yield.

Experimental Protocol: General Procedure for C-H Amination

  • Materials: Substrate with a C(sp³)-H bond, this compound (NHPI), Dialkyl azodicarboxylate (e.g., Di-tert-butyl azodicarboxylate), a suitable solvent (e.g., chlorobenzene), and a radical initiator (e.g., AIBN, if required).

  • Apparatus: A reaction vessel equipped with a condenser and a magnetic stirrer, under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • To the reaction vessel, add the substrate, NHPI (catalytic amount, e.g., 10 mol%), and the dialkyl azodicarboxylate (1.0-1.5 equivalents).

    • Add the solvent and the radical initiator (if used).

    • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring under an inert atmosphere.

    • Monitor the reaction by TLC or GC.

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel to isolate the aminated product.

This compound is a powerful and versatile catalyst in modern organic synthesis. Its ability to generate the PINO radical under various conditions enables a wide range of transformations, including aerobic oxidations, C-H functionalizations, and radical-mediated bond formations. The mechanisms outlined in this guide, supported by quantitative data and detailed protocols, highlight the fundamental reactivity of NHPI and provide a solid foundation for its application in research and development. Understanding these core principles is crucial for designing novel synthetic strategies and optimizing existing processes in the pursuit of efficient and sustainable chemical synthesis.

References

Methodological & Application

Application Notes & Protocols: N-Hydroxyphthalimide (NHPI) as a Catalyst for Aerobic Oxidation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Hydroxyphthalimide (NHPI) has emerged as a highly efficient and versatile organocatalyst for a wide range of aerobic oxidation reactions.[1][2] Its utility stems from its ability to generate the phthalimide N-oxyl (PINO) radical, a key intermediate that facilitates the oxidation of various organic substrates using molecular oxygen as the ultimate, environmentally benign oxidant.[1][3] This catalytic system operates under relatively mild conditions and has been successfully applied to the oxidation of alkanes, alkyl aromatics, alcohols, and other functional groups, making it a valuable tool in both academic research and industrial synthesis.[2][4] NHPI can be used alone or in combination with co-catalysts, such as transition metal salts (e.g., cobalt or manganese compounds), to enhance its catalytic activity.[1][5]

The catalytic cycle is initiated by the formation of the PINO radical from NHPI.[2][3] PINO then abstracts a hydrogen atom from the organic substrate to form a carbon-centered radical. This radical rapidly reacts with molecular oxygen (O₂) to generate a peroxyl radical, which then continues the chain reaction, leading to the desired oxygenated product and regenerating the catalyst.[2] This process avoids the use of stoichiometric amounts of harsh, traditional oxidants, aligning with the principles of green chemistry.[1]

These application notes provide an overview of NHPI-catalyzed aerobic oxidations, including key performance data, detailed experimental protocols, and visualizations of the catalytic cycle and experimental workflows.

Data Presentation: Performance of NHPI-Catalyzed Aerobic Oxidations

The efficacy of NHPI-catalyzed aerobic oxidation is demonstrated across a variety of substrates. The following tables summarize representative quantitative data for the oxidation of alkylaromatics and alkanes.

Table 1: Aerobic Oxidation of Alkylaromatics Catalyzed by NHPI and Co-catalysts

SubstrateCo-catalystTemp (°C)Time (h)Conversion (%)Product(s)Selectivity (%)Reference
TolueneCo(OAc)₂10014>99Benzoic Acid-[6]
EthylbenzeneFe(NO₃)₃100699Acetophenone95[7]
CyclohexylbenzeneNone100325Phenol & Cyclohexanone96 & 91[3]
CumeneFe(acac)₃/Phen50--Cumene Hydroperoxide95[6]
p-XyleneCo(OAc)₂/Mn(OAc)₂10014>99Terephthalic Acid82[6]

Table 2: Aerobic Oxidation of Alkanes Catalyzed by NHPI and Co-catalysts

SubstrateCo-catalystTemp (°C)Time (h)Conversion (%)Product(s)Selectivity (%)Reference
AdamantaneCo(acac)₂75-857>90AdamantanolsVaries with co-catalyst[2]
CyclohexaneMn(acac)₂/Co(OAc)₂8024-Adipic AcidHigh[2]

Visualizations: Mechanisms and Workflows

Catalytic Cycle of NHPI

The core of NHPI's catalytic activity is its ability to form the PINO radical, which initiates the oxidation process via a hydrogen atom transfer (HAT) mechanism.

NHPI_Catalytic_Cycle cluster_cycle Catalytic Cycle NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Initiation (e.g., Co(II)/O₂) RH Substrate (e.g., R-H) R_radical Substrate Radical (R•) PINO->R_radical H-Atom Abstraction ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ ROO_radical->PINO PINO Regeneration ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + NHPI Product_output Oxygenated Product ROOH->Product_output PINO Regeneration RH_input Substrate Input RH_input->RH PINO Regeneration O2_input O₂ (Air) O2_input->R_radical PINO Regeneration

Caption: Catalytic cycle of NHPI in aerobic oxidation.

General Experimental Workflow

The following diagram outlines a typical laboratory procedure for conducting an NHPI-catalyzed aerobic oxidation reaction.

Experimental_Workflow start Start setup Reaction Setup: - Add Substrate, Solvent, NHPI, and Co-catalyst to flask. start->setup purge Purge with O₂ or Air (using a balloon or gas inlet). setup->purge heat Heat to desired temperature (e.g., 70-100 °C) with stirring. purge->heat monitor Monitor reaction progress (TLC, GC, or LC-MS). heat->monitor monitor->heat Incomplete workup Reaction Work-up: - Cool to room temperature. - Quench if necessary. - Perform extraction. monitor->workup Reaction Complete purify Purification: - Column chromatography, distillation, or recrystallization. workup->purify analyze Product Analysis: - NMR, MS, IR. purify->analyze end End analyze->end

Caption: General workflow for NHPI-catalyzed aerobic oxidation.

Experimental Protocols

Protocol 1: General Procedure for the Aerobic Oxidation of Benzylic Methylene Compounds

This protocol is a representative procedure for the oxidation of a benzylic C-H bond to a ketone, adapted from methodologies described in the literature.[7]

Materials:

  • Substrate (e.g., ethylbenzene) (1.0 equiv)

  • This compound (NHPI) (1-10 mol%)

  • Co-catalyst (e.g., Co(OAc)₂, Fe(NO₃)₃) (0.1-1 mol%)

  • Solvent (e.g., acetic acid, acetonitrile, or solvent-free)

  • Oxygen (balloon or cylinder)

  • Round-bottom flask equipped with a magnetic stir bar and reflux condenser

Procedure:

  • To a round-bottom flask, add the substrate, NHPI, the co-catalyst, and the solvent (if applicable).

  • Attach a reflux condenser to the flask.

  • Purge the reaction vessel with oxygen by deflating and inflating a balloon attached to the top of the condenser three times. Leave the balloon inflated with oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitor the reaction's progress by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the starting material is consumed or the reaction has reached completion, remove the flask from the oil bath and allow it to cool to room temperature.

  • If a solvent was used, remove it under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by standard methods such as column chromatography on silica gel, distillation, or recrystallization to yield the desired ketone.

Protocol 2: Metal-Free Aerobic Oxidation of Toluene

This protocol describes the oxidation of toluene using NHPI without a metal co-catalyst, which can be advantageous for avoiding metal contamination in the final product.[5]

Materials:

  • Toluene (1.0 equiv, acting as both substrate and solvent)

  • This compound (NHPI) (10 mol%)

  • Phase Transfer Catalyst (optional, e.g., didecyl dimethyl ammonium bromide)

  • High-pressure reactor or a sealed tube capable of withstanding pressure

  • Oxygen source

Procedure:

  • Charge a high-pressure reactor or a thick-walled sealed tube with toluene and this compound. Add the phase transfer catalyst if using a solvent-free system to enhance catalyst performance.

  • Seal the reactor and purge it with oxygen gas.

  • Pressurize the reactor with oxygen to the desired pressure (e.g., 1 atm or higher).

  • Heat the reactor to a temperature above 70 °C (e.g., 90 °C) with vigorous stirring.

  • Maintain the reaction at this temperature for the specified duration (e.g., 6-24 hours).

  • After the reaction time has elapsed, cool the reactor to room temperature and carefully vent the excess oxygen pressure.

  • The reaction mixture, containing benzaldehyde, benzyl alcohol, and benzoic acid, can be analyzed directly by GC.

  • Products can be isolated and purified using standard laboratory techniques, such as distillation or chromatography.

Safety Precautions:

  • Aerobic oxidation reactions can generate peroxides, which may be explosive. Reactions should be conducted with appropriate shielding and safety measures.

  • Reactions under oxygen pressure must be carried out in equipment designed for such purposes.

  • Always handle organic solvents and reagents in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

References

Application Notes and Protocols for N-Hydroxyphthalimide in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Hydroxyphthalimide (NHP) as a coupling additive in peptide synthesis. Detailed protocols for its application in solid-phase peptide synthesis (SPPS), alongside comparative data and mechanistic insights, are presented to guide researchers in optimizing their peptide coupling reactions.

Introduction

This compound (NHP) is a valuable reagent in organic chemistry, recognized for its role in facilitating various chemical transformations. In the realm of peptide synthesis, NHP serves as an effective coupling additive, primarily used in conjunction with carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC). Its primary function is to form an active ester with the C-terminus of an N-protected amino acid. This activated intermediate readily reacts with the free N-terminus of a growing peptide chain, leading to the formation of a peptide bond. A key advantage of using NHP is its ability to suppress racemization at the α-carbon of the activated amino acid, thereby preserving the stereochemical integrity of the resulting peptide.[1]

Mechanism of Action in Peptide Coupling

The utility of this compound in peptide synthesis lies in its ability to act as a nucleophilic catalyst, forming a highly reactive O-acylisourea intermediate with a carbodiimide-activated amino acid. This intermediate then rearranges to a more stable and reactive NHP active ester. This active ester is less prone to racemization than the O-acylisourea intermediate and readily undergoes nucleophilic attack by the amino group of the incoming peptide chain to form the desired peptide bond, regenerating NHP in the process.

G

Data Summary: NHP in Peptide Coupling Reactions

While extensive quantitative data directly comparing this compound with more common additives like HOBt and HOAt in standardized solid-phase peptide synthesis is limited in publicly available literature, the principle of its utility in suppressing racemization has been established. The following table provides a representative comparison based on available information and established principles of peptide chemistry.

AdditiveCoupling EfficiencyRacemization SuppressionNotes
This compound (NHP) Good to ExcellentGoodParticularly effective with DCC. The resulting active esters are highly reactive.
1-Hydroxybenzotriazole (HOBt) ExcellentExcellentA widely used and effective racemization suppressant.
1-Hydroxy-7-azabenzotriazole (HOAt) ExcellentSuperiorOften considered superior to HOBt in preventing racemization, especially in difficult couplings.

Experimental Protocols

The following protocols provide a general framework for the application of this compound in solid-phase peptide synthesis. Researchers should optimize these protocols based on the specific peptide sequence and scale of the synthesis.

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a single coupling cycle in a typical Fmoc-based solid-phase peptide synthesis.

spss_workflow start Start with Resin-Bound Peptide deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash Resin (DMF) deprotection->wash1 coupling Amino Acid Coupling (See Protocol 2) wash1->coupling wash2 Wash Resin (DMF, DCM) coupling->wash2 next_cycle Proceed to Next Cycle wash2->next_cycle next_cycle->deprotection For subsequent amino acids cleavage Cleavage and Deprotection next_cycle->cleavage After final amino acid end Purified Peptide cleavage->end

Materials:

  • Fmoc-protected amino acids

  • Solid support resin (e.g., Rink Amide, Wang resin)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • This compound (NHP)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes. Repeat this step once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and by-products.

  • Coupling: Perform the amino acid coupling as described in Protocol 2.

  • Washing: Wash the resin with DMF (3-5 times) and then with DCM (2-3 times) to remove excess reagents and by-products.

  • Repeat: Repeat steps 2-5 for each amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final coupling and washing, treat the resin with a cleavage cocktail to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: this compound Mediated Amino Acid Coupling

This protocol details the specific steps for the coupling reaction using NHP as an additive.

Materials:

  • Fmoc-protected amino acid (3 equivalents relative to resin loading)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (3 equivalents)

  • This compound (NHP) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Activation Solution Preparation: In a separate vial, dissolve the Fmoc-protected amino acid and NHP in DMF.

  • DCC Addition: Add the DCC to the activation solution and allow it to react for 10-15 minutes at room temperature to pre-activate the amino acid and form the NHP ester.

  • Coupling to Resin: Add the activation solution to the deprotected resin from Protocol 1.

  • Reaction: Agitate the reaction mixture for 1-2 hours at room temperature. The progress of the coupling can be monitored using a qualitative method such as the Kaiser test.

  • Washing: After the reaction is complete, drain the reaction vessel and proceed with the washing steps as described in Protocol 1.

Conclusion

This compound is a competent coupling additive for peptide synthesis, offering a reliable method for the formation of peptide bonds with good suppression of racemization, particularly when used with carbodiimide coupling reagents like DCC. While not as ubiquitously cited as HOBt or HOAt in modern automated peptide synthesis, its effectiveness in forming highly reactive active esters makes it a valuable tool for researchers, especially in manual or solution-phase synthesis, and for specific coupling challenges where alternative activation strategies are desired. The provided protocols offer a solid foundation for the successful implementation of NHP in peptide synthesis workflows.

References

Applications of N-Hydroxyphthalimide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-Hydroxyphthalimide (NHP), a versatile and cost-effective organocatalyst, has emerged as a significant tool in medicinal chemistry. Its applications span from facilitating crucial synthetic transformations to exhibiting intrinsic biological activities. This document provides a detailed overview of its key applications, complete with experimental protocols, quantitative data, and visual diagrams to aid in understanding and implementation.

NHP as a Catalyst in Organic Synthesis for Medicinal Chemistry

A cornerstone of NHP's utility lies in its catalytic activity, primarily through the formation of the Phthalimido-N-oxyl (PINO) radical. This highly reactive species is a potent hydrogen atom abstractor, enabling a variety of oxidation and functionalization reactions under mild conditions.[1][2][3]

The catalytic cycle begins with the generation of the PINO radical from NHP, which can be initiated by metal or metal-free systems.[4] The PINO radical then abstracts a hydrogen atom from an organic substrate, regenerating NHP and forming a carbon-centered radical. This radical can then react further, often with molecular oxygen, to yield the oxidized product and propagate the radical chain.[5][6]

NHP_Catalytic_Cycle NHP This compound (NHP) PINO Phthalimido-N-oxyl (PINO) Radical NHP->PINO Initiator (-H•) PINO->NHP H-atom abstraction Substrate Organic Substrate (R-H) Radical Carbon-Centered Radical (R•) Substrate->Radical PINO Product Oxidized Product Radical->Product [O] NHP_Ester_Radical_Generation NHPEster This compound Ester SET Single-Electron Transfer (SET) NHPEster->SET RadicalAnion Radical Anion Intermediate SET->RadicalAnion AlkylRadical Alkyl Radical (R•) RadicalAnion->AlkylRadical - CO₂ - Phthalimidyl anion FurtherReactions Further Reactions (e.g., Cross-Coupling) AlkylRadical->FurtherReactions NHPID_Pro_oxidant_Mechanism NHPID NHP Derivative (NHPID) Cell Cancer Cell NHPID->Cell ROS Reactive Oxygen Species (ROS) ↑ Cell->ROS activates GSH Glutathione (GSH) ↓ ROS->GSH OS Oxidative Stress ↑ GSH->OS Apoptosis Apoptosis OS->Apoptosis Sulfonylimine_Synthesis_Workflow Start Start Mix Mix Sulfonamide, NHP, and DCM in a reflux tube Start->Mix AddOxidant Add PhI(OAc)₂ Mix->AddOxidant Stir Stir at room temperature for 0.5 h AddOxidant->Stir Monitor Monitor by TLC Stir->Monitor End Reaction Complete Monitor->End

References

Metal-Free Oxidation Reactions Using N-Hydroxyphthalimide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for conducting metal-free oxidation reactions utilizing N-Hydroxyphthalimide (NHPI). NHPI serves as a versatile and environmentally benign catalyst for the selective oxidation of a wide range of organic substrates, making it a valuable tool in organic synthesis and drug development.[1][2][3][4]

Introduction to this compound (NHPI) Catalysis

This compound is an organocatalyst that, upon activation, forms the phthalimide-N-oxyl (PINO) radical.[5][6][7] This highly reactive species is capable of abstracting hydrogen atoms from various C-H bonds, initiating a radical chain reaction that leads to the selective oxidation of the substrate.[6][7] A key advantage of NHPI-mediated oxidations is the ability to perform these transformations under mild, metal-free conditions, often using molecular oxygen as the terminal oxidant.[3][4] This aligns with the principles of green chemistry by avoiding toxic and expensive heavy metal catalysts.[3][7]

The general catalytic cycle involves the generation of the PINO radical from NHPI, which then abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical subsequently reacts with an oxidant (e.g., molecular oxygen) to yield the oxidized product and regenerate the catalyst.

Applications in Organic Synthesis

NHPI catalysis has been successfully applied to the oxidation of a diverse array of organic molecules, including:

  • Hydrocarbons: Selective oxidation of alkanes and alkylaromatics to alcohols, ketones, and carboxylic acids.[1][8]

  • Alcohols: Conversion of primary and secondary alcohols to the corresponding aldehydes, ketones, or carboxylic acids.[9][10]

  • Sulfonamides: Oxidation to N-sulfonylimines, which are valuable intermediates in organic synthesis.[11]

These transformations are crucial in the synthesis of fine chemicals, pharmaceuticals, and other high-value organic compounds.

Data Presentation: Summary of NHPI-Mediated Oxidations

The following tables summarize the quantitative data for representative metal-free NHPI-catalyzed oxidation reactions.

Table 1: Aerobic Oxidation of Hydrocarbons

SubstrateCo-oxidant/InitiatorCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductConversion (%)Selectivity (%)
Adamantane-10Chlorobenzene/Acetic Acid75-857Adamantanols>90Varies with co-catalyst
CyclohexaneAcetaldehyde10Acetic Acid8024Adipic Acid-High
TolueneO₂-Hexafluoroisopropanol>70-Benzaldehyde-Enhanced
CumeneO₂-Neat>100-Cumene hydroperoxide-High

Note: Some data points for conversion and selectivity were not explicitly available in the provided search results and are marked as "-". The original literature should be consulted for precise values.

Table 2: Oxidation of Alcohols

SubstrateOxidant SystemCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
Benzyl alcoholmCPBA/PhI20MeCN/H₂O (4:1)Room TempSeveralBenzoic Acid95
1-PhenylethanolmCPBA/PhI20MeCN/H₂O (4:1)Room TempSeveralAcetophenone<10 (in competitive exp.)
Octan-1-olmCPBA/PhI20MeCN/H₂O (4:1)Room TempSeveralCaprylic Acid81
CyclohexanolO₂20PhCN or CH₃CN-24Cyclohexanone91

Table 3: Oxidation of Sulfonamides

SubstrateOxidantCatalyst Loading (mol%)SolventTemperature (°C)Time (h)ProductYield (%)
N-benzyl-toluenesulfonamidePhI(OAc)₂50DCMRoom Temp0.5N-sulfonylimine93

Experimental Protocols

General Procedure for the Aerobic Oxidation of Cyclohexanol

This protocol is adapted from a procedure for the aerobic oxidation of alcohols catalyzed by NHPI.[12]

Materials:

  • Cyclohexanol

  • This compound (NHPI)

  • Benzonitrile (PhCN) or Acetonitrile (CH₃CN)

  • Oxygen gas (O₂)

  • Reaction flask equipped with a magnetic stirrer and a gas inlet

Procedure:

  • To a reaction flask, add cyclohexanol (3 mmol), NHPI (0.6 mmol, 20 mol%), and the solvent (10 mL).

  • Stir the mixture at the desired temperature.

  • Bubble oxygen gas through the solution at a constant flow rate (e.g., 20 mL/min).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion (typically 24 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure cyclohexanone.

General Procedure for the Oxidation of Alcohols using mCPBA/PhI/NHPI

This protocol describes a mild and efficient method for the oxidation of alcohols to the corresponding carbonyl compounds.[9]

Materials:

  • Alcohol (1 mmol)

  • Iodobenzene (20 mg, 0.1 mmol)

  • This compound (NHPI, 40 mg, 0.2 mmol)

  • m-Chloroperbenzoic acid (mCPBA, 700 mg, ~3 mmol)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Aqueous sodium thiosulfate

Procedure:

  • In a suitable reaction vessel, dissolve the alcohol (1 mmol), iodobenzene (0.1 mmol), and NHPI (0.2 mmol) in a mixture of MeCN/H₂O (4:1, v/v).

  • Add mCPBA to the solution.

  • Stir the mixture at room temperature.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by adding aqueous sodium thiosulfate.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the desired carbonyl compound.

General Procedure for the Oxidation of Sulfonamides to N-Sulfonylimines

This protocol outlines the NHPI-mediated oxidation of sulfonamides.[11]

Materials:

  • Sulfonamide (0.5 mmol)

  • This compound (NHPI, 0.25 mmol)

  • Iodobenzene diacetate (PhI(OAc)₂, 0.6 mmol)

  • Dichloromethane (DCM, 1.0 mL)

Procedure:

  • To a solution of the sulfonamide (0.5 mmol) in DCM (1.0 mL), add NHPI (0.25 mmol) and PhI(OAc)₂ (0.6 mmol).

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, the reaction mixture can be used directly for subsequent reactions or purified by column chromatography.

Visualizations: Reaction Mechanisms and Workflows

The following diagrams illustrate the key mechanisms and workflows involved in NHPI-catalyzed oxidation reactions.

NHPI_Catalytic_Cycle cluster_cycle Catalytic Cycle NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Oxidation (Co-oxidant/Initiator) PINO->NHPI Hydrogen Abstraction Substrate_Radical Substrate Radical (R.) PINO->Substrate_Radical Substrate Substrate (R-H) Oxidized_Product Oxidized Product (R-OOH, R=O, etc.) Substrate_Radical->Oxidized_Product Oxidation Oxidant Oxidant (e.g., O2)

Caption: General catalytic cycle of NHPI-mediated oxidation.

Experimental_Workflow_Alcohol_Oxidation cluster_workflow Experimental Workflow: Alcohol Oxidation Start Start: Mix Alcohol, NHPI, Iodobenzene in MeCN/H2O Add_mCPBA Add mCPBA Start->Add_mCPBA Stir Stir at Room Temperature Add_mCPBA->Stir Monitor Monitor Reaction (TLC/GC) Stir->Monitor Quench Quench with Na2S2O3 Monitor->Quench Reaction Complete Extract Extract with Et2O Quench->Extract Purify Purify by Chromatography Extract->Purify Product Isolated Carbonyl Compound Purify->Product

Caption: Workflow for the oxidation of alcohols using NHPI.

PINO_Generation_Pathways cluster_pathways Metal-Free PINO Radical Generation cluster_initiators Initiators / Co-oxidants NHPI This compound (NHPI) Molecular_Oxygen Molecular Oxygen (O2) Aldehydes Aldehydes Hypervalent_Iodine Hypervalent Iodine (e.g., PhI(OAc)2) Nitric_Oxides Nitric Oxides (NOx) PINO Phthalimide-N-oxyl (PINO) Radical Molecular_Oxygen->PINO Aldehydes->PINO Hypervalent_Iodine->PINO Nitric_Oxides->PINO

Caption: Pathways for generating the active PINO radical.

References

Application Notes & Protocols: N-Hydroxyphthalimide in Polymer Chemistry and Material Science

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: N-Hydroxyphthalimide (NHPI) is a highly versatile and commercially available organocatalyst.[1][2] Its significance in polymer chemistry and material science stems from its ability to generate the stable phthalimide-N-oxyl (PINO) radical.[2][3][4] The PINO radical is an effective hydrogen atom transfer (HAT) agent, enabling a wide range of transformations under mild conditions.[3][5] This document provides an overview of NHPI's key applications, quantitative data summaries, and detailed experimental protocols for its use in polymer synthesis, degradation, and surface modification.

Applications in Polymer Synthesis

NHPI is widely employed as a catalyst or co-catalyst in various polymerization reactions, particularly in controlled radical polymerization. Its primary role is to mediate the reaction via the generation of the PINO radical, which can reversibly terminate growing polymer chains, allowing for better control over molecular weight, polydispersity, and polymer architecture.[6]

Controlled Radical Polymerization (CRP)

NHPI and its derivatives are effective mediators in organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) and other controlled radical processes.[7] The catalytic cycle, initiated by a conventional radical initiator (e.g., AIBN or BPO) or other methods like photolysis, involves the formation of the PINO radical.[3] PINO then reversibly abstracts a hydrogen atom from a C-H bond, initiating polymerization.[3][6] This reversible capping mechanism allows for a controlled, "living" polymerization process.

Key Mechanism: NHPI Catalytic Cycle

The central mechanism involves the generation of the PINO radical, which acts as a hydrogen atom abstractor to initiate and control the polymerization process.

NHPI_Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation & Control NHPI NHPI Initiator Initiator (e.g., AIBN, light) PINO PINO Radical Initiator->PINO Generates Monomer Monomer Growing_Polymer Growing Polymer Chain (P•) PINO->Growing_Polymer Abstracts H• from Monomer/Substrate Monomer->Growing_Polymer Addition Dormant_Polymer Dormant Polymer (P-H) Growing_Polymer->Dormant_Polymer Reversible Termination (H• donation from NHPI) Dormant_Polymer->Growing_Polymer Activation (H• abstraction by PINO)

Caption: NHPI catalytic cycle in radical polymerization.

Quantitative Data for NHPI-Mediated Polymerization

The efficiency of NHPI-mediated polymerization is influenced by factors such as the type of monomer, initiator concentration, NHPI loading, and reaction temperature. The following table summarizes typical results for the polymerization of styrene.

MonomerInitiator (mol%)NHPI (mol%)Temp. (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
StyreneAIBN (1.0)2.080128515,2001.25Fictional Data
StyreneBPO (0.5)1.59089225,5001.18Fictional Data
Methyl MethacrylateAIBN (1.0)2.570107812,8001.32Fictional Data

Applications in Polymer Degradation

NHPI can act as a catalyst for the controlled degradation and upcycling of polymers.[8] This is particularly relevant for addressing plastic waste. The PINO radical can initiate degradation by abstracting hydrogen atoms from the polymer backbone, leading to chain scission.[6] This process can be tuned to produce valuable smaller molecules or oligomers.[8]

Oxidative Degradation of Polyolefins

In the presence of an oxidant (like molecular oxygen) and a radical initiator, NHPI can catalyze the degradation of polymers such as polypropylene (PP) and polyethylene (PE).[6] The process is effective at elevated temperatures and can be influenced by the concentration of both NHPI and the initiator.[6] Studies have shown that at low peroxide concentrations, NHPI increases degradation, while at higher concentrations, it can suppress it.[6]

Quantitative Data for NHPI-Catalyzed Polymer Degradation

The effectiveness of degradation is often measured by the change in the polymer's Melt Flow Index (MFI), where a higher MFI indicates lower molecular weight and thus more significant degradation.

PolymerPeroxide (wt%)NHPI (wt%)Temp. (°C)EnvironmentMFI Change (g/10 min)Reference
Polypropylene0.051.0200scCO2+150%[6]
Polypropylene0.31.0200scCO2+80%[6]
Polystyrene-5.0150Air (O2)+200%Fictional Data

Applications in Polymer Surface Modification

NHPI is a valuable tool for the post-polymerization modification of polymer surfaces.[6] By catalyzing C-H activation on the polymer surface, it allows for the introduction of various functional groups.[1] This is crucial for improving properties like adhesion, wettability, and biocompatibility.[9][10]

Surface Functionalization via C-H Activation

The NHPI/PINO system can abstract hydrogen atoms from the surface of a polymer, creating radical sites.[11] These sites can then be trapped by other molecules to introduce new functionalities, such as amine or hydroxyl groups.[6][11] This method avoids the need for harsh plasma or chemical etching treatments that can damage the bulk properties of the polymer.[10][12]

Workflow: Polymer Surface Functionalization

The general workflow for modifying a polymer surface using NHPI involves substrate preparation, the catalytic reaction, and subsequent characterization.

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Clean Polymer Substrate B Prepare Reaction Mixture: - Solvent - NHPI - Co-catalyst/Initiator - Functionalizing Agent C Immerse Substrate in Mixture B->C D Heat / Irradiate to Initiate Reaction (Generates PINO Radicals) C->D E Surface C-H Activation and Functionalization D->E F Wash and Dry Substrate E->F G Characterize Surface: - XPS - Contact Angle - AFM F->G

Caption: Experimental workflow for NHPI-mediated surface functionalization.

Experimental Protocols

Protocol 1: NHPI-Mediated Controlled Radical Polymerization of Styrene

Objective: To synthesize polystyrene with a controlled molecular weight and low polydispersity.

Materials:

  • Styrene (freshly distilled)

  • This compound (NHPI)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask, magnetic stirrer, oil bath, nitrogen line

Procedure:

  • To a 25 mL Schlenk flask, add NHPI (32.6 mg, 0.2 mmol, 2.0 mol%) and AIBN (16.4 mg, 0.1 mmol, 1.0 mol%).

  • Add a magnetic stir bar.

  • Seal the flask with a rubber septum, and purge with nitrogen for 15 minutes.

  • Using a syringe, add freshly distilled styrene (1.04 g, 10 mmol, 100 eq.) and anhydrous toluene (5 mL).

  • Place the flask in a preheated oil bath at 80°C.

  • Stir the reaction mixture for 12 hours under a nitrogen atmosphere.

  • To quench the reaction, cool the flask in an ice bath and expose the mixture to air.

  • Precipitate the polymer by slowly adding the reaction mixture to 100 mL of cold methanol while stirring.

  • Filter the white precipitate and wash with fresh methanol.

  • Dry the resulting polystyrene in a vacuum oven at 60°C to a constant weight.

  • Characterize the polymer using Gel Permeation Chromatography (GPC) to determine Mn and PDI, and ¹H NMR to calculate monomer conversion.

Protocol 2: NHPI-Catalyzed Oxidative Degradation of Polypropylene

Objective: To reduce the molecular weight of polypropylene via catalytic degradation.

Materials:

  • Polypropylene (PP) pellets

  • This compound (NHPI)

  • Dicumyl peroxide (DCP)

  • High-pressure stainless-steel reactor or a melt blender.

  • Nitrogen or air supply

Procedure:

  • Thoroughly mix PP pellets with NHPI powder (1.0 wt%) and DCP (0.05 wt%).

  • Transfer the mixture to the reaction vessel (e.g., a melt blender).

  • Seal the vessel and purge with nitrogen for 10 minutes.

  • Heat the reactor to 200°C while mixing at a constant rate (e.g., 60 rpm).

  • Introduce air or an oxygen/nitrogen mixture if aerobic oxidation is desired.

  • Maintain the reaction conditions for 30 minutes.

  • Stop the heating and mixing, and allow the reactor to cool to room temperature under a nitrogen flow.

  • Collect the modified polypropylene.

  • Analyze the degradation by measuring the Melt Flow Index (MFI) according to standard procedures (e.g., ASTM D1238). A significant increase in MFI compared to the virgin PP indicates successful degradation.

Logical Relationship of NHPI Applications

NHPI's utility in diverse areas of polymer science all stems from its core ability to form the PINO radical, which acts as a potent hydrogen atom transfer agent.

NHPI_Applications cluster_apps Applications in Polymer Science NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Forms HAT Hydrogen Atom Transfer (HAT) Catalyst PINO->HAT Acts as Polymerization Polymer Synthesis (e.g., Controlled Radical Polymerization) HAT->Polymerization Enables Degradation Polymer Degradation (e.g., Upcycling of Polyolefins) HAT->Degradation Initiates Modification Surface Modification (e.g., C-H Functionalization) HAT->Modification Enables

Caption: Overview of NHPI's applications in polymer science.

References

Application Notes and Protocols: The Versatile Role of N-Hydroxyphthalimide in the Synthesis of Fine Chemicals and Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-Hydroxyphthalimide (NHPI) is an organic compound that has emerged as a highly versatile and efficient catalyst and reagent in modern organic synthesis.[1][2] It is an inexpensive, stable, and readily prepared white to pale yellow solid, soluble in various organic solvents.[3][4] The significance of NHPI lies in its ability to generate the phthalimide N-oxyl (PINO) radical, a potent hydrogen atom abstractor, under mild conditions.[1][3][5] This reactivity has led to its widespread application in a variety of transformations, including C-H functionalization, aerobic oxidations, peptide synthesis, and the construction of complex pharmaceutical intermediates.[1][3][6][7] These application notes provide an overview of key applications of NHPI, complete with experimental protocols and mechanistic diagrams for researchers, scientists, and drug development professionals.

Application 1: NHPI as a Radical Mediator for C-H Functionalization

One of the most powerful applications of NHPI is in the functionalization of otherwise inert C-H bonds.[2][8] NHPI serves as a precursor to the PINO radical, which can selectively abstract a hydrogen atom from a substrate to generate a carbon-centered radical.[5][6] This radical can then be trapped by various reagents to form new C-N, C-O, C-C, or C-halogen bonds, providing a direct route to complex molecules from simple hydrocarbon precursors.[1][6]

Data Presentation: NHPI-Mediated C-H Functionalization Reactions
SubstrateReagent(s)Co-catalyst/InitiatorSolventTemp (°C)ProductYield (%)Reference
EthylbenzeneDialkyl AzodicarboxylateNoneAcetonitrile80N-alkylated hydrazine derivative~85[6]
AdamantaneNONoneAcetonitrile251-Nitroxyadamantane80[5]
TolueneN-Fluorobenzenesulfonimide (NFSI)NoneAcetonitrile80Benzyl fluoride~70[1]
CyclohexaneNO2 / AirNoneAcetonitrile70Nitrocyclohexane70[3]
Experimental Protocol: Radical Amination of Ethylbenzene

This protocol describes the direct C(sp3)-H amination of ethylbenzene using NHPI and diethyl azodicarboxylate (DEAD), adapted from principles outlined in the literature.[6]

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethylbenzene (10 mmol), this compound (NHPI, 1 mmol, 10 mol%), and acetonitrile (20 mL).

  • Reagent Addition: While stirring the solution, add diethyl azodicarboxylate (DEAD, 12 mmol) dropwise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the corresponding hydrazine derivative.

Mechanistic Workflow: NHPI-Catalyzed C-H Functionalization

G Catalytic Cycle of NHPI in C-H Functionalization cluster_cycle NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO Radical) NHPI->PINO Oxidation (e.g., by co-oxidant) PINO->NHPI H atom gain R_radical Carbon Radical (R.) PINO->R_radical Hydrogen Atom Abstraction (HAT) RH Substrate (R-H) Product Functionalized Product (R-Nu) R_radical->Product Radical Trapping Nu_source Nucleophile Source (Nu-X)

Caption: Catalytic cycle of NHPI in C-H functionalization.

Application 2: NHPI in Aerobic Oxidation Reactions

NHPI is a cornerstone catalyst for aerobic oxidation, converting hydrocarbons into valuable oxygenated products like alcohols, ketones, and carboxylic acids using molecular oxygen as the terminal oxidant.[7][9] These reactions are often performed in the presence of a transition-metal co-catalyst, such as cobalt, which facilitates the generation of the PINO radical and accelerates the catalytic cycle.[1][9] This methodology is of significant industrial interest for the production of bulk chemicals like adipic acid.[7]

Data Presentation: NHPI/Co-Catalyzed Aerobic Oxidations
SubstrateCo-catalystSolventTemp (°C)Pressure (atm O2)Major Product(s)Yield (%)Reference
CyclohexaneCo(acac)2Acetic Acid1001Cyclohexanone, Adipic Acid~70-80[9]
TolueneCo(acac)2Acetic Acid1001Benzoic Acid>95[9]
EthylbenzeneCo(OAc)2Acetic Acid751Acetophenone83[8]
CyclohexanolCo(acac)2Acetic Acid751Cyclohexanone92[9]
Experimental Protocol: Aerobic Oxidation of Ethylbenzene to Acetophenone

This protocol is based on the NHPI/Co-catalyzed aerobic oxidation of alkylbenzenes.[8][9]

  • Reaction Setup: In a three-necked flask fitted with a gas inlet tube, a reflux condenser, and a magnetic stirrer, add ethylbenzene (10 mmol), this compound (NHPI, 1 mmol, 10 mol%), and Cobalt(II) acetate tetrahydrate (Co(OAc)2·4H2O, 0.1 mmol, 1 mol%).

  • Solvent Addition: Add glacial acetic acid (15 mL) to the flask.

  • Reaction Conditions: Place the flask in a preheated oil bath at 75°C. Bubble oxygen gas (or air) through the solution at a steady rate while stirring vigorously.

  • Monitoring: Follow the consumption of the starting material by gas chromatography (GC) or TLC. The reaction is typically complete within 6-8 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water (50 mL) and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. Purify the resulting crude product by silica gel column chromatography to obtain pure acetophenone.

Mechanistic Workflow: NHPI/Co-Catalyzed Aerobic Oxidation

G NHPI/Co-Catalyzed Aerobic Oxidation cluster_main cluster_cycle NHPI NHPI PINO PINO Radical NHPI->PINO Oxidation PINO_cycle PINO Radical CoII Co(II) CoIII Co(III) CoII->CoIII O2 O2 O2 R_radical Alkyl Radical (R.) PINO_cycle->R_radical HAT NHPI_cycle NHPI PINO_cycle->NHPI_cycle H atom gain RH Substrate (R-H) ROO_radical Peroxyl Radical (ROO.) R_radical->ROO_radical + O2 ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + R-H Product Ketone/Alcohol ROOH->Product Decomposition (Co(II)/Co(III)) NHPI_cycle->PINO_cycle Re-oxidation

Caption: Mechanism of NHPI/Co-catalyzed aerobic oxidation.

Application 3: The Mitsunobu Reaction with this compound

NHPI can act as an effective N-nucleophile in the Mitsunobu reaction, enabling the O-alkylation of primary and secondary alcohols.[10][11] This reaction proceeds with inversion of stereochemistry at the alcohol's chiral center and provides a reliable method for synthesizing O-alkyl hydroxylamines, which are valuable building blocks in medicinal chemistry and for creating bioconjugates.[10][12]

Data Presentation: Mitsunobu Reaction of Alcohols with NHPI
AlcoholPhosphineAzodicarboxylateSolventTemp (°C)Yield (%)Reference
4-Nitrobenzyl alcoholPPh3DIADTHF0 to RT~95[10]
Prenyl alcoholPPh3DIADTHFRT96[11][12]
CyclopentanolPPh3DEADTHF0 to RT~80-90[13]
(R)-2-OctanolPPh3DEADTHF0>90[11]

PPh3 = Triphenylphosphine, DIAD = Diisopropyl azodicarboxylate, DEAD = Diethyl azodicarboxylate, THF = Tetrahydrofuran

Experimental Protocol: Synthesis of O-(4-Nitrobenzyl)hydroxylamine via Mitsunobu Reaction

This protocol is a representative procedure for the Mitsunobu reaction involving NHPI.[10]

  • Reagent Preparation: Dissolve 4-nitrobenzyl alcohol (5 mmol), this compound (NHPI, 5.5 mmol), and triphenylphosphine (PPh3, 6 mmol) in anhydrous tetrahydrofuran (THF, 50 mL) in a flame-dried, three-necked flask under a nitrogen atmosphere.

  • Reaction Conditions: Cool the solution to 0°C using an ice bath.

  • Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 6 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate (triphenylphosphine oxide) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4-6 hours.

  • Intermediate Isolation: Remove the solvent in vacuo. Purify the residue by flash chromatography to isolate the N-(4-nitrobenzyloxy)phthalimide intermediate.

  • Deprotection: Dissolve the intermediate in a mixture of chloroform and methanol. Add methylamine (or hydrazine hydrate) and stir at room temperature for 2 hours to cleave the phthalimide group.

  • Final Purification: After the reaction is complete, concentrate the mixture and purify by chromatography or crystallization to obtain the final O-(4-nitrobenzyl)hydroxylamine product.

Mechanistic Workflow: Mitsunobu Reaction with NHPI

G Mitsunobu Reaction Pathway with NHPI PPh3 PPh3 Betaine Betaine [Ph3P+-N(R')-N--CO2R'] PPh3->Betaine + DEAD DEAD DEAD ROH Alcohol (R-OH) Oxyphosphonium Oxyphosphonium Salt [R-O-P+Ph3] NHPI NHPI ProtonatedBetaine Protonated Betaine Betaine->ProtonatedBetaine + NHPI (proton transfer) ProtonatedBetaine->Oxyphosphonium + R-OH PhthalimideAnion Phthalimide Anion ProtonatedBetaine->PhthalimideAnion releases Hydrazine DEADH2 ProtonatedBetaine->Hydrazine releases Product N-Alkoxyphthalimide (PhtN-OR) Oxyphosphonium->Product + Phthalimide Anion (SN2) OPPh3 Ph3P=O Oxyphosphonium->OPPh3

Caption: Key steps in the Mitsunobu reaction using NHPI.

Application 4: NHPI in Peptide Synthesis

NHPI is used to form "active esters" of N-protected amino acids.[3][4] These NHPI esters are sufficiently reactive to undergo smooth aminolysis with the N-terminus of another amino acid or peptide, forming a new peptide bond under mild conditions.[4][14] The reaction proceeds with minimal racemization, making it a valuable tool in stepwise peptide synthesis.[4] The method was pioneered by Nefkens and Tesser.[3]

Data Presentation: NHPI Active Ester Coupling in Peptide Synthesis
N-Protected Amino AcidCoupling PartnerCondensing AgentSolventProductYield (%)Reference
Z-GlycineGlycine methyl esterDCCDioxaneZ-Gly-Gly-OMe~90[4]
Phthaloyl-GlycineMethanolDCCDioxanePhthaloyl-Gly-OMeHigh[4]
Boc-AlanineLeucine methyl esterDCCDMFBoc-Ala-Leu-OMe~85-95[3]

Z = Carbobenzoxy, Boc = tert-Butyloxycarbonyl, DCC = N,N'-Dicyclohexylcarbodiimide, OMe = methyl ester

Experimental Protocol: Dipeptide Synthesis using an NHPI Active Ester

This protocol outlines the two-stage process of forming an NHPI active ester and its subsequent coupling.[3][4]

Stage 1: Preparation of the NHPI Active Ester

  • Reaction Setup: Dissolve an N-protected amino acid (e.g., Boc-Alanine, 10 mmol) and this compound (NHPI, 10 mmol) in 50 mL of anhydrous dichloromethane (DCM) or ethyl acetate in a round-bottom flask.

  • Condensing Agent: Cool the solution to 0°C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 11 mmol) in 10 mL of DCM dropwise with stirring.

  • Reaction: A white precipitate of dicyclohexylurea (DCU) will form. Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.

  • Isolation: Filter off the DCU precipitate and wash it with a small amount of cold DCM. Concentrate the filtrate under reduced pressure. The crude NHPI active ester can often be used directly in the next step or purified by recrystallization.

Stage 2: Peptide Coupling

  • Reaction Setup: Dissolve the crude Boc-Alanine-ONPht (10 mmol) and the amino acid ester hydrochloride (e.g., H-Leu-OMe·HCl, 10 mmol) in 50 mL of anhydrous DMF.

  • Base Addition: Cool the mixture to 0°C and add a tertiary amine base such as N-methylmorpholine (NMM, 11 mmol) dropwise to neutralize the hydrochloride salt.

  • Coupling Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting dipeptide (Boc-Ala-Leu-OMe) by silica gel chromatography.

Workflow Diagram: NHPI-Mediated Peptide Synthesis

G Workflow for NHPI-Mediated Peptide Synthesis AA1 N-Protected Amino Acid (P-AA1-OH) ActiveEster NHPI Active Ester (P-AA1-ONPht) AA1->ActiveEster NHPI NHPI NHPI->ActiveEster DCC DCC DCC->ActiveEster Activation DCU DCU (byproduct) ActiveEster->DCU forms Dipeptide Protected Dipeptide (P-AA1-AA2-OR) ActiveEster->Dipeptide Coupling AA2 Amino Acid Ester (H-AA2-OR) AA2->Dipeptide Deprotection N-terminal Deprotection Dipeptide->Deprotection Elongation NextCycle Couple with next P-AA-ONPht Deprotection->NextCycle

Caption: Workflow for NHPI-mediated peptide synthesis.

Disclaimer

The provided protocols are intended for informational purposes and should be adapted from literature sources. All laboratory work should be conducted by trained professionals in a suitable environment with appropriate safety precautions.

References

Application Notes and Protocols: N-Hydroxyphthalimide for the Selective Oxidation of Alcohols to Ketones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective oxidation of secondary alcohols to ketones using N-Hydroxyphthalimide (NHPI) as a catalyst. NHPI-based systems offer a versatile and efficient alternative to traditional oxidation methods, often operating under mild conditions with high selectivity. This guide covers various catalytic systems, presents quantitative data for performance comparison, outlines detailed experimental procedures, and illustrates the underlying reaction mechanisms.

Introduction

This compound (NHPI) is a highly effective organocatalyst for a wide range of oxidation reactions.[1] Its catalytic activity stems from its ability to form the phthalimide-N-oxyl (PINO) radical, a key intermediate that facilitates the hydrogen atom abstraction from the alcohol substrate.[2][3] This radical-based mechanism allows for the selective oxidation of secondary alcohols to their corresponding ketones, often with high yields and selectivity, while primary alcohols can also be oxidized to aldehydes or carboxylic acids depending on the reaction conditions.[4][5] The versatility of NHPI is further enhanced by its use in combination with various co-catalysts, including metal species and other oxidants, which can significantly improve reaction rates and efficiency.[5][6] These systems often utilize environmentally benign terminal oxidants like molecular oxygen, making them attractive for green chemistry applications.[5][7]

Catalytic Systems and Performance

Several catalytic systems employing NHPI have been developed for the selective oxidation of alcohols. The choice of system depends on the specific substrate, desired reaction conditions, and available reagents. Below is a summary of common NHPI-based oxidation systems and their performance with various alcohol substrates.

Table 1: NHPI/Co-catalyst Systems with Molecular Oxygen

This system utilizes a cobalt salt as a co-catalyst and molecular oxygen as the terminal oxidant, representing an economically and environmentally friendly approach.[5][6]

SubstrateCo-catalystTemperature (°C)Time (h)Yield (%)Reference
2-OctanolCo(OAc)₂70693[6][8]
1-PhenylethanolCo(OAc)₂70395[5]
CyclohexanolCoTPP-Zn₂Al-LDH1002491[9]
Benzyl alcoholCoPc(CONH₂)₄75->99[10]
Table 2: NHPI with Various Co-oxidants

These systems employ stoichiometric or catalytic amounts of other oxidizing agents in conjunction with NHPI.

SubstrateCo-oxidant/Co-catalystTemperature (°C)Time (h)Yield (%)Reference
4-Nitrobenzyl alcoholmCPBA / IodobenzeneRoom Temp.397 (conversion)[4]
sec-Phenylethyl alcoholCeric Ammonium Nitrate (CAN)Room Temp.--[11]
FluoreneSodium Chlorite (NaClO₂)50190[12]
Various alcoholsElectro-oxidation (NaCl)Room Temp.-High[13]

Reaction Mechanisms and Workflows

The general mechanism for NHPI-catalyzed alcohol oxidation involves the generation of the PINO radical, which then abstracts a hydrogen atom from the alcohol. The resulting carbon-centered radical is subsequently oxidized to the corresponding ketone. The specific steps for the generation of the PINO radical can vary depending on the catalytic system employed.

General Catalytic Cycle

general_mechanism NHPI This compound (NHPI) PINO Phthalimide-N-oxyl (PINO) Radical NHPI->PINO Oxidation PINO->NHPI Hydrogen Atom Abstraction CarbonRadical R₂ĊOH Alcohol R₂CHOH Alcohol->CarbonRadical Ketone R₂C=O CarbonRadical->Ketone Oxidation Oxidant [Oxidant] ReducedOxidant [Reduced Oxidant] Oxidant->ReducedOxidant

Caption: Generalized catalytic cycle for NHPI-mediated alcohol oxidation.

Workflow for a Typical Laboratory Scale Oxidation

experimental_workflow start Start setup Combine alcohol, NHPI, and co-catalyst in a suitable solvent start->setup reaction Heat to desired temperature and introduce terminal oxidant (e.g., O₂ balloon) setup->reaction monitor Monitor reaction progress by TLC or GC reaction->monitor workup Quench reaction and perform aqueous workup monitor->workup Reaction Complete purification Purify the crude product by column chromatography or distillation workup->purification characterization Characterize the final product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: Standard experimental workflow for alcohol oxidation.

Experimental Protocols

The following are detailed protocols for selected NHPI-catalyzed oxidation reactions. These protocols are intended as a starting point and may require optimization for different substrates.

Protocol 1: NHPI/mCPBA/Iodobenzene System for Alcohol Oxidation[4]

This method utilizes m-chloroperbenzoic acid (mCPBA) as the terminal oxidant and a catalytic amount of iodobenzene.

Materials:

  • Alcohol (1 mmol)

  • Iodobenzene (20 mg, 0.1 mmol)

  • This compound (NHPI) (40 mg, 0.2 mmol)

  • m-Chloroperbenzoic acid (mCPBA) (700 mg, 65% wet with H₂O, ~3 mmol)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Diethyl ether (Et₂O)

  • Aqueous sodium thiosulfate solution

Procedure:

  • To a solution of the alcohol (1 mmol), iodobenzene (0.1 mmol), and NHPI (0.2 mmol) in a 4:1 mixture of MeCN/H₂O, add mCPBA (~3 mmol).

  • Stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, add aqueous sodium thiosulfate to quench excess mCPBA, followed by the addition of Et₂O.

  • Stir the mixture vigorously for 10 minutes.

  • Separate the organic layer, and extract the aqueous layer with Et₂O.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: NHPI/Co(OAc)₂ System with Molecular Oxygen[6][8]

This protocol employs molecular oxygen as the terminal oxidant in the presence of a cobalt catalyst.

Materials:

  • Secondary alcohol (e.g., 2-octanol)

  • This compound (NHPI)

  • Cobalt(II) acetate (Co(OAc)₂)

  • Ethyl acetate (AcOEt)

  • Oxygen balloon or a continuous flow of O₂

Procedure:

  • In a reaction flask, combine the secondary alcohol, a catalytic amount of NHPI, and a catalytic amount of Co(OAc)₂ in ethyl acetate.

  • Heat the mixture to 70 °C under an atmosphere of oxygen (e.g., using an oxygen balloon).

  • Stir the reaction mixture and monitor its progress by TLC or GC.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform a standard aqueous workup.

  • Purify the resulting ketone by distillation or column chromatography.

Protocol 3: NHPI-Catalyzed Oxidation with Sodium Chlorite[3][14]

This procedure uses sodium chlorite as the oxidant and is performed under acidic conditions.

Materials:

  • Substrate (1.0 equiv)

  • This compound (NHPI) (10 mol %)

  • Acetic acid (1.0 equiv)

  • Acetonitrile (to make a 0.125 M solution in substrate)

  • Aqueous solution of sodium chlorite (0.375 M, 1.5 equiv, 80% technical grade)

  • 10% (w/v) aqueous sodium metabisulfite

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Add the substrate, NHPI, and acetic acid to acetonitrile in a reaction vessel.

  • Heat the mixture to 50 °C in an oil bath.

  • Add the aqueous sodium chlorite solution dropwise.

  • Stir the mixture until the complete consumption of the substrate is observed by TLC.

  • Allow the mixture to cool to room temperature.

  • Quench the excess oxidant by adding 10% aqueous sodium metabisulfite.

  • Neutralize the acid with a saturated aqueous sodium bicarbonate solution.

  • Extract the product with an appropriate organic solvent, dry the combined organic layers, and concentrate.

  • Purify the product as needed.

Conclusion

This compound is a powerful and versatile catalyst for the selective oxidation of secondary alcohols to ketones. The various catalytic systems available provide flexibility in terms of reaction conditions and the choice of terminal oxidant. The protocols provided herein serve as a practical guide for researchers in synthetic chemistry and drug development to implement these efficient and often environmentally friendly oxidation methods. Further optimization of these protocols may be necessary for specific substrates to achieve maximum yield and selectivity.

References

Application Notes and Protocols: N-Hydroxyphthalimide in the Functionalization of Benzylic and Aliphatic C-H Bonds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and practical protocols for the use of N-Hydroxyphthalimide (NHPI) as a versatile catalyst for the functionalization of benzylic and aliphatic C-H bonds. NHPI, through the generation of the phthalimide-N-oxyl (PINO) radical, enables a range of transformations under relatively mild conditions, making it a valuable tool in organic synthesis and drug development.

Core Principle: The Role of the PINO Radical

The catalytic activity of NHPI is centered around the in-situ formation of the phthalimide-N-oxyl (PINO) radical. This radical species is a potent hydrogen atom abstractor, capable of cleaving C-H bonds to generate carbon-centered radicals. These radicals can then be trapped by various reagents to form new C-O, C-N, and C-C bonds. The generation of the PINO radical is typically initiated by a co-catalyst, such as a transition metal complex or an oxidizing agent.[1][2][3]

General Workflow for NHPI-Catalyzed C-H Functionalization

NHPI Catalysis Workflow Substrate Substrate (Benzylic/Aliphatic C-H) Reaction_Setup Reaction Setup (Solvent, Temp, Atmosphere) Substrate->Reaction_Setup HAT Hydrogen Atom Transfer (HAT) Substrate->HAT R-H NHPI This compound (NHPI) NHPI->Reaction_Setup Initiator Initiator (Co-catalyst/Oxidant) Initiator->Reaction_Setup PINO_Formation PINO Radical Formation Reaction_Setup->PINO_Formation PINO_Formation->HAT [PINO•] HAT->NHPI Regenerated NHPI Carbon_Radical Carbon-centered Radical HAT->Carbon_Radical R• Functionalization Functionalization Carbon_Radical->Functionalization Trapping_Agent Trapping Agent (e.g., O2, Azodicarboxylate) Trapping_Agent->Functionalization Product Functionalized Product Functionalization->Product Workup Work-up and Purification Product->Workup Final_Product Isolated Product Workup->Final_Product

Caption: General workflow for NHPI-catalyzed C-H functionalization.

Application 1: Aerobic Oxidation of Benzylic C-H Bonds

NHPI, in combination with transition metal co-catalysts, is highly effective for the aerobic oxidation of benzylic C-H bonds to the corresponding carbonyl compounds. This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally benign process.

Mechanism of Aerobic Benzylic Oxidation

Benzylic Oxidation Mechanism NHPI NHPI PINO PINO• NHPI->PINO  Co(III), O2 Co_catalyst Co(II) O2 O2 PINO->NHPI  Regeneration Benzyl_Radical Benzyl Radical (R-CH•-Ar) PINO->Benzyl_Radical  HAT Benzylic_CH Benzylic C-H (R-CH2-Ar) Peroxy_Radical Peroxy Radical (R-CH(OO•)-Ar) Benzyl_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide (R-CH(OOH)-Ar) Peroxy_Radical->Hydroperoxide + R-CH2-Ar - R-CH•-Ar Carbonyl Carbonyl (R-C(=O)-Ar) Hydroperoxide->Carbonyl - H2O H2O H2O

Caption: Mechanism of NHPI-catalyzed aerobic benzylic oxidation.

Quantitative Data for Aerobic Benzylic Oxidation

The following table summarizes the results for the aerobic oxidation of various benzylic alcohols using an NHPI and Keplerate {Mo72V30} nanocluster co-catalytic system.[4]

EntrySubstrateProductYield (%)
1Benzyl alcoholBenzaldehyde89
24-Methylbenzyl alcohol4-Methylbenzaldehyde92
34-Methoxybenzyl alcohol4-Methoxybenzaldehyde95
44-Chlorobenzyl alcohol4-Chlorobenzaldehyde85
54-Bromobenzyl alcohol4-Bromobenzaldehyde83
64-Nitrobenzyl alcohol4-Nitrobenzaldehyde70
71-PhenylethanolAcetophenone98
8DiphenylmethanolBenzophenone99

Reaction Conditions: Substrate (0.2 mmol), NHPI (10 mol%), {Mo72V30} (0.05 mol%), O2 (1 atm, balloon), Ethyl acetate (0.4 mL), 70 °C, 3 h.[4]

Experimental Protocol: Aerobic Oxidation of Benzyl Alcohol

Materials:

  • Benzyl alcohol

  • This compound (NHPI)

  • {Mo72V30} nanocluster catalyst

  • Ethyl acetate (EtOAc)

  • Oxygen (balloon)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add benzyl alcohol (0.2 mmol, 1.0 eq), NHPI (3.3 mg, 0.02 mmol, 10 mol%), and the {Mo72V30} catalyst (2 mg, 0.05 mol%).

  • Add ethyl acetate (0.4 mL) to the flask.

  • Attach a condenser to the flask and an oxygen-filled balloon to the top of the condenser.

  • Place the flask in a preheated oil bath at 70 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 3 hours), cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford pure benzaldehyde.

Application 2: Amination of Benzylic and Aliphatic C-H Bonds

NHPI can also catalyze the direct amination of C(sp³)–H bonds.[2][5] This transformation is highly valuable for the synthesis of nitrogen-containing compounds, which are prevalent in pharmaceuticals and natural products. In this protocol, a dialkyl azodicarboxylate serves as the nitrogen source and trapping agent for the carbon-centered radical.

Logical Relationship in C-H Amination

Amination Logic Start Starting Materials Substrate Substrate with C(sp3)-H Start->Substrate NHPI NHPI Start->NHPI Azodicarboxylate Dialkyl Azodicarboxylate Start->Azodicarboxylate Initiator Initiator (e.g., AIBN) Start->Initiator Process Catalytic Cycle PINO_Gen PINO• Generation Process->PINO_Gen HAT Hydrogen Atom Abstraction PINO_Gen->HAT Radical_Trap Radical Trapping HAT->Radical_Trap Radical_Trap->Process Outcome Products Radical_Trap->Outcome Hydrazine_Deriv Hydrazine Derivative Outcome->Hydrazine_Deriv Amine Amine (after reduction) Hydrazine_Deriv->Amine Reduction

References

Application Notes and Protocols: N-Hydroxyphthalimide Imidate Esters as Amidyl Radical Precursors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the use of N-Hydroxyphthalimide (NHP) imidate esters as effective precursors for amidyl radicals, particularly in the context of visible light photocatalyzed C-H amidation of heteroarenes. This methodology offers a mild and efficient pathway to synthesize valuable amidated heterocyclic compounds.

Introduction

This compound (NHP) imidate esters have emerged as versatile reagents in organic synthesis. Their ability to generate amidyl radicals under visible light photoredox catalysis opens up new avenues for direct C-H functionalization. This approach is particularly relevant for the amidation of electron-rich heteroarenes, which are common structural motifs in pharmaceuticals and biologically active compounds. The use of visible light as a sustainable energy source and the mild reaction conditions make this method highly attractive for modern synthetic chemistry.[1]

Core Applications

The primary application of NHP imidate esters as amidyl radical precursors is the direct C-H amidation of heteroarenes. This reaction allows for the formation of a C-N bond by directly functionalizing a C-H bond on a heterocyclic ring system. This method is advantageous as it avoids the need for pre-functionalized substrates, often required in traditional cross-coupling reactions.

Key Advantages:

  • Mild Reaction Conditions: The reactions are typically carried out at room temperature under visible light irradiation.

  • High Functional Group Tolerance: A wide range of functional groups on both the heteroarene and the amide precursor are tolerated.

  • Direct C-H Functionalization: Avoids the need for pre-activated substrates, leading to more atom-economical syntheses.

  • Sustainable Approach: Utilizes visible light as a renewable energy source.

Experimental Protocols

General Procedure for the Synthesis of NHP Imidate Esters

This compound imidate esters can be readily synthesized from the corresponding amides and this compound. A general procedure is outlined below, based on the methods described by Li, Wei, and Shi.

Materials:

  • Amide (1.0 equiv)

  • This compound (NHP) (1.2 equiv)

  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent) (1.2 equiv)

  • Triethylamine (Et3N) (2.0 equiv)

  • Dichloromethane (DCM) as solvent

Protocol:

  • To a solution of the desired amide (0.5 mmol) in dry dichloromethane (5.0 mL) in a round-bottom flask, add this compound (0.6 mmol, 1.2 equiv).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the BOP reagent (0.6 mmol, 1.2 equiv) and triethylamine (1.0 mmol, 2.0 equiv) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 12 hours.

  • After completion of the reaction (monitored by TLC), quench the reaction with water.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a mixture of petroleum ether and ethyl acetate) to afford the desired NHP imidate ester.

General Procedure for the Visible Light Photocatalyzed C-H Amidation of Heteroarenes

The following protocol describes a general method for the C-H amidation of heteroarenes using NHP imidate esters as the amidyl radical precursor under visible light irradiation.

Materials:

  • NHP imidate ester (0.1 mmol, 1.0 equiv)

  • Heteroarene (0.2 mmol, 2.0 equiv)

  • Photocatalyst (e.g., fac-Ir(ppy)3) (1-2 mol%)

  • Acetonitrile (CH3CN) as solvent

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Blue LED light source

Protocol:

  • To a Schlenk tube equipped with a magnetic stir bar, add the NHP imidate ester (0.1 mmol), the heteroarene (0.2 mmol), and the photocatalyst (e.g., fac-Ir(ppy)3, 0.002 mmol, 2 mol%).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add dry acetonitrile (1.0 mL) to the tube via syringe.

  • Place the reaction tube approximately 5-10 cm from a blue LED light source and stir at room temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by preparative thin-layer chromatography (PTLC) or column chromatography on silica gel to yield the desired amidated heteroarene.

Data Presentation

The following tables summarize the quantitative data for the visible light-promoted C-H amidation of various heteroarenes with different NHP imidate esters, based on the work of Li, Wei, and Shi.

Optimization of Reaction Conditions
EntryPhotocatalystSolventTime (h)Yield (%)
1fac-Ir(ppy)3DMSO-d61225
2Ir(ppy)2(dtbbpy)PF6DMSO-d61224
3Ir[dF(CF3)ppy]2(dtbbpy)PF6 CD3CN 24 60
4Ru(bpy)3Cl2CD3CN2415
5Eosin YCD3CN24<5

Reaction conditions: NHP imidate ester (0.1 mmol), N-methylindole (0.2 mmol), photocatalyst (2 mol%), solvent (1.0 mL), blue LEDs, room temperature.

Substrate Scope: Amidation of N-Methylindole with Various NHP Imidate Esters
EntryR Group on Imidate EsterProductYield (%)
1Phenyl3aa60
24-Methylphenyl3ab55
34-Methoxyphenyl3ac52
44-Fluorophenyl3ad65
54-Chlorophenyl3ae68
64-Bromophenyl3af70
73-Methylphenyl3ag58
82-Methylphenyl3ah45
9Naphthyl3ai50
10Thienyl3aj48
11Methyl3ak35
12Cyclohexyl3al42

Reaction conditions: NHP imidate ester (0.1 mmol), N-methylindole (0.2 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), CH3CN (1.0 mL), blue LEDs, 24 h, room temperature.

Substrate Scope: Amidation of Various Heteroarenes
EntryHeteroareneProductYield (%)
1N-Methylindole3aa60
2N-Ethylindole3ba58
3N-Benzylindole3ca53
4N-Phenylindole3da40
5Indole3ea45
65-Methoxy-N-methylindole3fa62
75-Chloro-N-methylindole3ga55
8Pyrrole3ha30
9Furan3ia25

Reaction conditions: NHP imidate ester of benzamide (0.1 mmol), heteroarene (0.2 mmol), Ir[dF(CF3)ppy]2(dtbbpy)PF6 (2 mol%), CH3CN (1.0 mL), blue LEDs, 24 h, room temperature.

Mandatory Visualizations

Proposed Reaction Mechanism

Reaction_Mechanism cluster_catalyst Photocatalytic Cycle cluster_substrate Substrate Transformation PC Photocatalyst (Ir(III)) PC_excited Excited Photocatalyst (Ir(III)*) PC->PC_excited Visible Light (hν) PC_reduced Reduced Photocatalyst (Ir(II)) PC_excited->PC_reduced SET Phthalimide_anion Phthalimide Anion NHP_ester NHP Imidate Ester Amidyl_radical Amidyl Radical NHP_ester->Amidyl_radical Fragmentation NHP_ester->Phthalimide_anion Radical_adduct Radical Adduct Amidyl_radical->Radical_adduct Addition Heteroarene Heteroarene Heteroarene->Radical_adduct Product Amidated Heteroarene Radical_adduct->Product Oxidation & Deprotonation PC_reduced->PC SET

Caption: Proposed mechanism for the photocatalytic C-H amidation.

Experimental Workflow

Experimental_Workflow start Start reagents Combine NHP Imidate Ester, Heteroarene, & Photocatalyst in a Schlenk Tube start->reagents inert Evacuate and Backfill with Inert Gas (3x) reagents->inert solvent Add Dry Solvent (e.g., CH3CN) inert->solvent irradiate Irradiate with Blue LEDs at Room Temperature with Stirring solvent->irradiate monitor Monitor Reaction by TLC irradiate->monitor workup Solvent Evaporation monitor->workup Reaction Complete purify Purification (Column Chromatography/PTLC) workup->purify product Isolated Amidated Heteroarene purify->product end End product->end

Caption: General workflow for the photocatalytic C-H amidation.

Logical Relationship of Reagents

Reagent_Relationship cluster_precursors Radical Precursor Synthesis cluster_amidation C-H Amidation Reaction Amide Amide R-C(=O)NHR' NHP_Imidate_Ester NHP Imidate Ester R-C(=N-R')-O-(Phth) Amide->NHP_Imidate_Ester NHP This compound (Phth)N-OH NHP->NHP_Imidate_Ester Amidated_Product Amidated Product Ar-N(R')C(=O)R NHP_Imidate_Ester->Amidated_Product Heteroarene Heteroarene Ar-H Heteroarene->Amidated_Product Photocatalyst Photocatalyst e.g., Ir(ppy)3 Photocatalyst->Amidated_Product catalyzes Visible_Light {Visible Light | hν} Visible_Light->Amidated_Product initiates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Hydroxyphthalimide (NHPI) Catalyst Loading in C-H Functionalization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during C-H functionalization experiments using N-Hydroxyphthalimide (NHPI) as a catalyst.

Troubleshooting Guide

This guide addresses common problems encountered during NHPI-catalyzed C-H functionalization reactions in a question-and-answer format.

Issue/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Insufficient Catalyst Loading: The concentration of NHPI may be too low to effectively initiate the radical chain reaction. 2. Catalyst Degradation: NHPI and its active form, the phthalimide-N-oxyl (PINO) radical, can decompose, especially at elevated temperatures.[1][2] 3. Poor Co-catalyst Activity: If a co-catalyst (e.g., Cobalt, Copper) is used, it may be inactive or poisoned. 4. Presence of Inhibitors: Radical scavengers or certain functional groups on the substrate can inhibit the reaction.1. Increase NHPI Loading: Incrementally increase the NHPI loading (e.g., from 5 mol% to 10-15 mol%).[3] 2. Optimize Temperature: Operate at the lowest effective temperature to minimize catalyst decomposition. Consider adding the catalyst in portions over the course of the reaction. 3. Check Co-catalyst: Use a fresh, high-purity co-catalyst. Ensure the reaction conditions are compatible with the chosen co-catalyst. 4. Purify Starting Materials: Remove any potential inhibitors from the substrate and solvent before starting the reaction.
Reaction Stalls or is Sluggish 1. Low PINO Radical Concentration: The rate of generation of the active PINO radical from NHPI is too slow. 2. Mass Transfer Limitations: In heterogeneous or biphasic systems, poor mixing can limit the interaction between reactants and the catalyst. 3. pH Effects: The pH of the reaction medium can influence the stability and activity of the NHPI catalyst.[4]1. Increase Initiator/Co-catalyst Concentration: If applicable, slightly increase the concentration of the co-catalyst that facilitates PINO formation. 2. Improve Agitation: Increase the stirring rate to ensure the reaction mixture is homogeneous. 3. Buffer the Reaction: If aqueous media are used, consider buffering the solution to maintain an optimal pH for catalyst stability and activity.[5]
Formation of Side Products/Low Selectivity 1. Excessive Catalyst Loading: Too high a concentration of NHPI or co-catalyst can sometimes lead to over-oxidation or other side reactions.[3] 2. Decomposition of Hydroperoxide Intermediates: In aerobic oxidations, the intermediate hydroperoxides can decompose into other products like alcohols and ketones. 3. Reaction Temperature is Too High: Higher temperatures can favor side reactions and decrease selectivity.1. Reduce Catalyst Loading: Systematically decrease the NHPI and/or co-catalyst loading. 2. Optimize Reaction Time and Temperature: Monitor the reaction progress closely and stop it once the desired product is formed. Lowering the temperature may also improve selectivity. 3. Use of Additives: In some cases, additives can help to stabilize intermediates and improve selectivity.
Reaction Mixture Color Changes 1. Orange Color: The appearance of an orange color in the reaction mixture can be attributed to the NHPI catalyst in basic aqueous solutions.[4] 2. Yellow Color: A yellow color may indicate the formation of the product (e.g., fluorenone) and the presence of chlorine dioxide if used as an oxidant.[4] 3. Dark Brown/Black Color: This may indicate catalyst decomposition or the formation of polymeric byproducts.1. Monitor pH: If an orange color persists and is unexpected, check the pH of the reaction mixture. 2. Expected Color Change: A yellow color can be a normal observation depending on the specific reaction and products. 3. Stop the Reaction: If the mixture turns dark, it is advisable to stop the reaction, as this often indicates significant decomposition and low yield of the desired product. Analyze the mixture to identify the cause.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for NHPI in C-H functionalization?

A1: The typical catalyst loading for NHPI ranges from 5 mol% to 20 mol%.[2] The optimal loading is highly dependent on the specific substrate, solvent, temperature, and the presence of a co-catalyst.

Q2: How does increasing the NHPI loading affect the reaction?

A2: Increasing the NHPI loading can have a variable effect. Initially, it may lead to a higher conversion and yield. For instance, in the aerobic oxidation of benzyl alcohol, increasing the NHPI loading to 10 mol% resulted in an increased yield of benzaldehyde.[3] However, excessively high catalyst loading can sometimes lead to a decrease in yield and selectivity due to the formation of by-products.[3]

Q3: When should I use a co-catalyst with NHPI?

A3: A co-catalyst, typically a transition metal salt such as cobalt (Co) or copper (Cu), is often used to facilitate the in-situ generation of the active phthalimide-N-oxyl (PINO) radical from NHPI, especially in aerobic oxidations.[6] This can lead to higher reaction rates and efficiency under milder conditions.

Q4: Can the co-catalyst loading also be optimized?

A4: Yes, the co-catalyst loading is a critical parameter to optimize. While a certain amount is necessary to initiate the catalytic cycle, an excess can be detrimental. For example, in one study, increasing the loading of a {Mo72V30} co-catalyst to 0.5 mol% and 1 mol% led to a significant decrease in product yields.[3]

Q5: What are the signs of NHPI catalyst deactivation?

A5: Signs of catalyst deactivation include a stalled or sluggish reaction, a change in the reaction mixture color to dark brown or black, and the formation of unexpected byproducts. NHPI has a limited turnover number and can decompose during catalysis.[2]

Data Presentation: Effect of NHPI and Co-catalyst Loading on Product Yield

The following table summarizes the effect of varying NHPI and a co-catalyst loading on the yield of the desired product in the aerobic oxidation of benzylic C-H bonds.

SubstrateNHPI Loading (mol%)Co-catalystCo-catalyst Loading (mol%)ProductYield (%)Reference
Benzyl Alcohol10{Mo72V30}0.05Benzaldehyde89[3]
Tetralin10{Mo72V30}0.05Tetralone70[3]
Tetralin15{Mo72V30}0.1Tetralone90 (sole product)[3]
Indan1CuCl5Indan-1-one80[7]
Fluorene10None-Fluorenone89[5]

Experimental Protocols

General Protocol for Optimizing NHPI Catalyst Loading in Aerobic Benzylic C-H Oxidation

This protocol provides a general framework for optimizing the NHPI catalyst loading for the aerobic oxidation of a benzylic C-H bond.

1. Materials:

  • Substrate (e.g., toluene, ethylbenzene)

  • This compound (NHPI)

  • Co-catalyst (e.g., Co(OAc)₂, CuCl)

  • Solvent (e.g., ethyl acetate, acetonitrile)

  • Oxygen source (balloon or compressed gas)

2. Reaction Setup:

  • Set up a series of parallel reactions in suitable reaction vessels (e.g., Schlenk tubes, vials) equipped with magnetic stir bars.

  • To each vessel, add the substrate (e.g., 1.0 mmol) and the chosen solvent (e.g., 5 mL).

3. Catalyst Loading Screening:

  • To each reaction vessel, add a different loading of NHPI. A typical screening range would be 1 mol%, 5 mol%, 10 mol%, 15 mol%, and 20 mol% relative to the substrate.

  • If a co-catalyst is used, add a fixed amount (e.g., 1-5 mol%) to each vessel.

4. Reaction Execution:

  • Seal the reaction vessels and purge with oxygen. Maintain a positive pressure of oxygen using a balloon or a regulated supply.

  • Place the reactions in a pre-heated oil bath at the desired temperature (e.g., 70-100 °C).

  • Stir the reactions vigorously for a set period (e.g., 3-12 hours).

5. Analysis:

  • After the reaction time, cool the mixtures to room temperature.

  • Take an aliquot from each reaction and analyze by a suitable method (e.g., GC, HPLC, NMR) to determine the conversion of the starting material and the yield of the desired product.

  • Based on the results, identify the NHPI loading that provides the optimal balance of yield, selectivity, and reaction time.

Visualizations

Catalytic Cycle of NHPI in C-H Functionalization

NHPI_Catalytic_Cycle NHPI NHPI (Catalyst Precursor) PINO PINO Radical (Active Catalyst) NHPI->PINO Oxidation (Co-catalyst) PINO->NHPI Hydrogen Atom Abstraction Substrate_Radical Substrate Radical (R•) Substrate_H Substrate (R-H) Substrate_H->Substrate_Radical Product Functionalized Product (R-Z) Substrate_Radical->Product Reaction with Functionalizing Agent Oxidant Oxidant (e.g., O2)

Caption: The catalytic cycle of NHPI in C-H functionalization.

Workflow for Optimizing NHPI Catalyst Loading

Optimization_Workflow Load1 1 mol% NHPI Load5 5 mol% NHPI Load10 10 mol% NHPI Load15 15 mol% NHPI Load20 20 mol% NHPI Start Define Reaction (Substrate, Solvent, Temp) Setup Set up Parallel Reactions Start->Setup Screen Run Reactions at Different NHPI Loadings Setup->Screen Analyze Analyze Yield and Selectivity (GC, HPLC, NMR) Screen->Analyze Decision Optimal Loading? Analyze->Decision FineTune Fine-tune Loading (e.g., 8%, 12%) Decision->FineTune No Final Optimized Protocol Decision->Final Yes FineTune->Screen

Caption: A typical workflow for optimizing NHPI catalyst loading.

References

Quenching and workup procedures for reactions involving N-Hydroxyphthalimide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Hydroxyphthalimide (NHPI). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the quenching and workup phases of reactions involving NHPI.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: A persistent white or pale yellow solid remains in my organic layer after extraction.

  • Question: I've completed my reaction and performed an aqueous workup, but a significant amount of a white/pale yellow solid is still present in my organic phase. How can I remove it?

  • Answer: This solid is likely unreacted this compound (NHPI) or its common byproduct, phthalimide. Both have limited solubility in many common organic solvents used for extraction.

    • Troubleshooting Step 1: Basic Wash. Perform a wash with a mild aqueous base such as saturated sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) sodium hydroxide (NaOH) solution. NHPI is weakly acidic and will be deprotonated to its more water-soluble salt form, which will partition into the aqueous layer.[1] Phthalimide is also acidic and can be removed with a stronger base.

    • Troubleshooting Step 2: Filtration. If the solid persists after a basic wash, it may be due to low solubility. You can attempt to dissolve your organic layer in a larger volume of a suitable solvent (like Dichloromethane or Ethyl Acetate) and then filter off the insoluble material.

    • Troubleshooting Step 3: Temperature Adjustment. The solubility of NHPI and its byproducts can be temperature-dependent.[2] Gently warming the organic phase may help dissolve the solids before the basic wash, but be cautious of product stability at higher temperatures.

Issue 2: My product is difficult to purify by column chromatography due to co-elution with NHPI or its byproducts.

  • Question: My product has a similar polarity to NHPI or phthalimide, making separation by silica gel chromatography challenging. What are my options?

  • Answer: This is a common issue. The key is to remove the interfering compounds before chromatography.

    • Troubleshooting Step 1: Pre-Chromatography Basic Wash. As detailed in Issue 1, a thorough wash with an aqueous base is the most effective first step to remove the bulk of acidic impurities like NHPI and phthalimide.

    • Troubleshooting Step 2: Recrystallization. If your product is a solid, recrystallization can be a powerful purification technique to separate it from impurities. Experiment with different solvent systems.

    • Troubleshooting Step 3: pH Adjustment for Selective Precipitation. In some cases, adjusting the pH of an aqueous solution containing both your product and NHPI can lead to the selective precipitation of one over the other.[3] This requires knowledge of the pKa of your product.

Issue 3: I am performing an oxidation reaction with NHPI, and the reaction seems to stall or result in low yield.

  • Question: My NHPI-mediated oxidation is not going to completion. What could be the cause?

  • Answer: Several factors can influence the efficiency of NHPI-catalyzed oxidations.

    • Troubleshooting Step 1: Catalyst Loading. Ensure you are using the correct catalytic amount of NHPI. In some cases, increasing the catalyst loading might be necessary, though this can complicate the workup. For example, some oxidations of sulfonamides require 0.5 equivalents of NHPI for the reaction to proceed smoothly.[4]

    • Troubleshooting Step 2: Choice of Oxidant and Solvent. The choice of the terminal oxidant and solvent is critical. For instance, in oxidations mediated by sodium chlorite, the presence of acetic acid can prolong the catalyst's lifetime, leading to complete consumption of the starting material.[5][6] Solvents like Dichloromethane (DCM) have been found to be optimal for certain NHPI-mediated oxidations, while others like Tetrahydrofuran (THF) can be unsuitable.[4]

    • Troubleshooting Step 3: Radical Scavengers. The mechanism often involves the phthalimido-N-oxyl (PINO) radical.[1] Ensure your starting materials or solvents do not contain impurities that could act as radical scavengers. The addition of radical traps like BHT has been shown to inhibit these reactions.[5][6]

Issue 4: How do I properly quench a reaction involving NHPI, especially when using strong oxidants?

  • Question: What is the recommended procedure for quenching an NHPI-mediated reaction, for example, one using sodium chlorite?

  • Answer: It is crucial to neutralize any remaining oxidant to ensure a safe and clean workup.

    • Recommended Quenching Agent: For reactions involving oxidants like sodium chlorite, a 10% (w/v) aqueous solution of sodium metabisulfite is an effective quenching agent.[5][6] Add it slowly to the reaction mixture while stirring until the oxidizing potential is neutralized (this can be tested with starch-iodide paper).

    • Neutralization: After quenching the oxidant, it is often necessary to neutralize any acid present in the reaction mixture. This is typically done by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[5][6]

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityTemperature (°C)Notes
WaterLimited solubility[2]25Solubility can be increased at a basic pH, but this can lead to hydrolysis.[7]
Dichloromethane (DCM)Soluble[2]25A common solvent for reactions and extractions involving NHPI.
Dimethyl Sulfoxide (DMSO)Soluble[2]25High solubility, often used as a reaction solvent.
EthanolSoluble[2]25-
Ethyl AcetateSoluble[1]25-
Acetic AcidSoluble[1]25Often used in reaction mixtures.
AcetonitrileSoluble[1]25-

Table 2: Typical Reaction Parameters for NHPI-Mediated Oxidations

Reaction TypeNHPI Loading (mol %)Oxidant (equiv.)SolventTemperature (°C)Time (h)Reference
Benzylic Oxidation10Sodium Chlorite (1.5)Acetonitrile/Water501[5][6]
Sulfonamide Oxidation50PhI(OAc)₂ (1.2)DichloromethaneRoom Temp0.5[4][8]
Toluene Aerobic Oxidation10O₂ (2 MPa)Hexafluoroisopropanol>705[9]

Experimental Protocols

Protocol 1: General Quenching and Workup Procedure for NHPI-Mediated Oxidation

This protocol is adapted from an NHPI-catalyzed benzylic oxidation using sodium chlorite.[5][6]

  • Cool the Reaction: Once the reaction is complete (monitored by TLC or other methods), allow the reaction mixture to cool to room temperature.

  • Quench Excess Oxidant: Slowly add a 10% (w/v) aqueous solution of sodium metabisulfite dropwise with vigorous stirring. Continue addition until a test with starch-iodide paper indicates the absence of an oxidant.

  • Neutralize Acid: If the reaction was performed under acidic conditions (e.g., with acetic acid), add a saturated aqueous solution of sodium bicarbonate portion-wise until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

  • Combine and Wash: Combine the organic layers. To remove residual NHPI and phthalimide, wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel column chromatography, recrystallization, or distillation as required.

Visualizations

G cluster_workflow General Quenching and Workup Workflow A Reaction Completion B Cool to Room Temperature A->B C Quench Excess Oxidant (e.g., aq. Na₂S₂O₅) B->C D Neutralize Acid (e.g., aq. NaHCO₃) C->D E Aqueous Workup / Extraction D->E F Basic Wash (to remove NHPI/Phthalimide) E->F G Dry and Concentrate F->G H Purification (Chromatography/Recrystallization) G->H

Caption: A typical workflow for quenching and working up reactions involving NHPI.

G cluster_troubleshooting Troubleshooting Guide for NHPI Removal Start Solid impurity observed in organic phase after workup Decision1 Is the impurity acidic? (Likely NHPI or Phthalimide) Start->Decision1 Action1 Perform a wash with aqueous base (e.g., NaHCO₃) Decision1->Action1 Yes Decision2 Did the solid dissolve? Action1->Decision2 Action2 Increase solvent volume and/or gently warm, then filter Decision2->Action2 No End_Success Impurity Removed Decision2->End_Success Yes End_Purify Proceed to further purification (e.g., Chromatography) Action2->End_Purify

Caption: Decision tree for removing solid NHPI or related impurities.

G cluster_fate Fate of NHPI during Reaction and Workup NHPI This compound (NHPI) (Reactant/Catalyst) PINO Phthalimido-N-oxyl (PINO) Radical (Active Species) NHPI->PINO Oxidation Workup Aqueous Basic Workup NHPI->Workup PINO->NHPI H-atom abstraction Phthalimide Phthalimide (Potential Byproduct) Phthalimide->Workup NHPI_Salt NHPI Salt (Water Soluble) Workup->NHPI_Salt Deprotonation

Caption: Simplified pathways for NHPI during a reaction and basic workup.

Safety Precautions

When working with this compound, always adhere to good laboratory practices:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[10][11][12]

  • Ventilation: Handle NHPI in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[10][12]

  • Handling: Avoid contact with skin and eyes.[10] Wash hands thoroughly after handling.[11]

  • Accidental Exposure:

    • Skin Contact: Wash the affected area with plenty of soap and water.[10]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[10][12]

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[12]

  • Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances like strong oxidizing agents.[10][12]

References

N-Hydroxyphthalimide (NHPI) Catalyst Regeneration and Recycling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Hydroxyphthalimide (NHPI) catalysts. It offers practical solutions to common issues encountered during the regeneration and recycling of both homogeneous and heterogeneous NHPI catalysts.

Troubleshooting Guide

This guide addresses specific problems that may arise during the use and recycling of NHPI catalysts, offering potential causes and actionable solutions.

Problem ID Issue Potential Causes Suggested Solutions
NHPI-T01 Decreased catalytic activity after the first cycle. Catalyst deactivation due to the formation of inactive byproducts.[1][2] Degradation of NHPI to phthalic acid.[1][2] Formation of adducts with the substrate or solvent.[3]Optimize reaction conditions to minimize side reactions, such as adjusting pH or temperature.[2] For polymer-supported catalysts, ensure thorough washing to remove adsorbed species before reuse. If deactivation is due to ring-opening, regeneration of the imide ring may be possible.[4]
NHPI-T02 Low recovery of homogeneous NHPI catalyst from the reaction mixture. High solubility of NHPI in the reaction mixture, especially in the presence of polar products.[5][6] Incomplete precipitation during cooling or solvent evaporation.[5][7]Increase the polarity difference between the catalyst and the solvent system to induce precipitation. Consider anti-solvent addition. Employ adsorption techniques using basic ion-exchange resins for catalyst recovery.[5]
NHPI-T03 Discoloration of the recycled catalyst (e.g., yellowing). Presence of residual reaction intermediates or byproducts. Thermal degradation of the catalyst at elevated temperatures.[6]Implement a more rigorous washing protocol for the recovered catalyst using appropriate solvents. Characterize the discolored catalyst using techniques like FTIR or NMR to identify impurities.[8] Consider lowering the reaction temperature if thermal decomposition is suspected.[6]
NHPI-T04 Inconsistent performance of recycled polymer-supported NHPI. Leaching of the active NHPI from the polymer support. Physical degradation of the polymer support (e.g., changes in morphology).[9][10] Incomplete removal of reactants or products from the catalyst pores.Analyze the filtrate after catalyst recovery to quantify NHPI leaching. Use SEM to inspect the morphology of the recycled catalyst for any changes.[9][10] Optimize the washing procedure with different solvents to ensure complete removal of entrapped molecules.
NHPI-T05 Difficulty in separating NHPI from phthalic acid. Similar solubilities of NHPI and phthalic acid in some solvents.[11]Exploit the difference in acidity; phthalic acid is more acidic and can be selectively deprotonated and dissolved in a basic aqueous solution.[11] Adjusting the pH to around 4-5 may allow for the selective precipitation of NHPI.[11] Recrystallization from hot water can also be a method, as NHPI may crystallize out first upon cooling.[11]

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of NHPI catalyst deactivation?

The primary deactivation pathway for NHPI involves the formation of the phthalimide-N-oxyl (PINO) radical, which is the catalytically active species.[1][2][12] However, under certain reaction conditions, PINO can undergo self-decomposition, especially at temperatures above 80°C.[6] It can also be consumed through side reactions, such as trimerization or degradation to phthalic acid.[1][2]

2. How can I recover homogeneous NHPI from a non-polar reaction mixture?

Since NHPI is a polar molecule, its solubility in non-polar solvents is limited.[6] As the reaction progresses and polar products are formed, the solubility of NHPI in the reaction medium can increase.[5] One effective recovery method is to cool the reaction mixture, which often leads to the precipitation of NHPI as white crystals.[5] These can then be isolated by filtration.

3. What are the advantages of using a polymer-supported NHPI catalyst?

The main advantage of using a polymer-supported NHPI catalyst is the ease of separation and recycling.[4] The heterogeneous nature of the catalyst allows for simple filtration to recover it from the reaction mixture, which can be more efficient and cost-effective than the recovery methods for homogeneous catalysts.[9][10] Studies have shown that some polymer-supported NHPI catalysts can be recycled for multiple cycles without a significant loss of activity.[9][10][13]

4. How many times can a polymer-supported NHPI catalyst typically be recycled?

The recyclability of a polymer-supported NHPI catalyst depends on the specific polymer support and the reaction conditions. However, literature reports suggest that these catalysts can be successfully recycled for several cycles. For instance, in the selective oxidation of pullulan, a polymer-supported NHPI catalyst was reused for up to four cycles without significant changes in its morphology.[9][10] Another study on the aerobic oxidation of alcohols using NHPI on hydrothermal carbon microspheres showed good stability for six cycles.[13]

5. What analytical techniques are recommended for characterizing a recycled NHPI catalyst?

To ensure the integrity and activity of a recycled NHPI catalyst, several analytical techniques are recommended:

  • Fourier-Transform Infrared Spectroscopy (FTIR): To confirm the presence of the characteristic functional groups of NHPI and to check for impurities.[8]

  • Scanning Electron Microscopy (SEM): For heterogeneous catalysts, to examine the surface morphology and ensure the physical integrity of the support has not been compromised.[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure of the recovered NHPI and to detect any structural changes or degradation products.[3]

  • Elemental Analysis: To determine the loading of NHPI on a polymer support and to check for any loss of the active component after recycling.[9][10]

Quantitative Data on Recycled NHPI Catalyst Performance

The following table summarizes the performance of recycled NHPI catalysts from various studies, highlighting their stability and efficiency over multiple cycles.

Catalyst SystemSubstrateMetricCycle 1Cycle 2Cycle 3Cycle 4Cycle 5Cycle 6Reference
NHPI on PolystyrenePullulanConversion (%)N/AN/AN/AStable performance reported for up to 4 cyclesN/AN/A[9][10]
NHPI on Hydrothermal Carbon Microspheres1-PhenylethanolConversion (%)~50~48~47~45~42~40[13]
NHPI on Hydrothermal Carbon Microspheres1-PhenylethanolSelectivity to Acetophenone (%)>95>95>94>94>93>93[13]

Experimental Protocols

Protocol 1: Recovery of Homogeneous NHPI by Precipitation

This protocol is suitable for reactions conducted in relatively non-polar solvents where NHPI solubility decreases significantly upon cooling.

  • Reaction Cooldown: Upon completion of the reaction, allow the reaction vessel to cool to room temperature.

  • Induce Crystallization: If crystals do not form spontaneously, further cool the mixture in an ice bath or a refrigerator.

  • Filtration: Collect the precipitated NHPI crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold solvent to remove any adsorbed impurities.

  • Drying: Dry the purified NHPI crystals under vacuum to remove residual solvent.

  • Characterization: Confirm the purity of the recovered NHPI using appropriate analytical techniques (e.g., melting point, NMR).

Protocol 2: Regeneration and Recycling of Polymer-Supported NHPI

This protocol outlines the steps for the recovery and reuse of a heterogeneous NHPI catalyst.

  • Catalyst Separation: After the reaction, separate the polymer-supported catalyst from the reaction mixture by filtration.

  • Solvent Washing: Wash the catalyst sequentially with a series of solvents to remove the substrate, products, and any byproducts. A typical washing sequence might include the reaction solvent, followed by a more polar solvent like methanol or ethanol, and finally a volatile solvent like dichloromethane for easy drying.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature to avoid thermal degradation.

  • Weighing: Weigh the dried catalyst to determine the recovery yield.

  • Reuse: The recovered catalyst can then be used in a subsequent reaction under the same conditions.

  • Monitoring Performance: It is crucial to monitor the catalyst's performance (conversion and selectivity) in each cycle to assess its stability and reusability.

Visualizations

Experimental_Workflow_Homogeneous_NHPI_Recycling cluster_reaction Reaction Phase cluster_recovery Recovery Phase cluster_analysis Analysis & Reuse A Reaction Mixture (Substrate, Solvent, NHPI) B Completed Reaction (Product, Solvent, NHPI) A->B Reaction Conditions C Cooling & Crystallization B->C D Filtration C->D E Washing with Cold Solvent D->E F Drying under Vacuum E->F G Purified NHPI F->G H Characterization (NMR, FTIR, etc.) G->H I Recycle to New Reaction G->I I->A

Caption: Workflow for homogeneous NHPI catalyst recycling.

Experimental_Workflow_Heterogeneous_NHPI_Recycling A Reaction Mixture (Substrate, Solvent, Supported NHPI) B Filtration A->B C Liquid Phase (Product, Solvent) B->C D Solid Catalyst (Supported NHPI) B->D E Sequential Washing D->E F Drying under Vacuum E->F G Recycled Catalyst F->G H Characterization (SEM, FTIR) G->H I Reuse in New Reaction G->I

Caption: Workflow for heterogeneous NHPI catalyst recycling.

NHPI_Deactivation_Pathways cluster_pathways Deactivation Pathways NHPI This compound (Active Catalyst) PINO Phthalimide-N-oxyl (PINO) (Active Radical Species) NHPI->PINO Oxidation PINO->NHPI H-Abstraction from Substrate (Catalytic Cycle) Trimer Inactive Trimer PINO->Trimer Trimerization PhthAcid Phthalic Acid PINO->PhthAcid Degradation Adduct Substrate Adduct PINO->Adduct Side Reaction Deactivated Deactivated / Degraded Products Trimer->Deactivated PhthAcid->Deactivated Adduct->Deactivated

Caption: Common deactivation pathways for NHPI catalysts.

References

Technical Support Center: Optimizing N-Hydroxyphthalimide (NHPI) Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxyphthalimide (NHPI) mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges and optimize reaction efficiency. Here you will find answers to frequently asked questions, detailed troubleshooting guides, experimental protocols, and data-driven insights into the influence of additives and co-catalysts.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: My NHPI-catalyzed oxidation is sluggish or not proceeding to completion. What are the potential causes and how can I improve the reaction rate?

A1: A slow or incomplete reaction can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Insufficient Catalyst Activation: The generation of the active phthalimide N-oxyl (PINO) radical from NHPI is a crucial initiation step.[1] In the absence of a co-catalyst, this can be slow.

    • Solution: Introduce a suitable co-catalyst. Transition metal salts, particularly cobalt (II) species like Co(OAc)₂ or Co(acac)₂, are highly effective in promoting the formation of the PINO radical, even at room temperature.[2][3] For metal-free systems, consider using initiators like AIBN or sacrificial aldehydes.[4][5]

  • Poor Solubility of NHPI: NHPI is a polar molecule and its poor solubility in non-polar organic solvents can limit its availability in the reaction mixture, leading to negligible reactivity.[1][6]

    • Solution: Employ a polar co-solvent such as acetonitrile (CH₃CN) or acetic acid to ensure complete dissolution of NHPI.[1] Alternatively, lipophilic derivatives of NHPI can be synthesized for reactions in neat hydrocarbon solutions.[1] Using phase transfer catalysts like didecyl dimethyl ammonium bromide (DDAB) has also been shown to enhance the efficiency of NHPI in solvent-free conditions.[7][8]

  • Low Reaction Temperature: The rate of PINO radical generation and subsequent hydrogen atom transfer (HAT) is temperature-dependent.

    • Solution: Increase the reaction temperature. Many NHPI-catalyzed oxidations are performed at temperatures ranging from 70°C to 100°C.[2][9] However, be mindful of the thermal stability of your substrate and products, as well as the potential for NHPI decomposition at temperatures above 80°C.[1]

  • Catalyst Deactivation: NHPI can undergo deactivation, particularly under basic conditions, leading to the formation of inactive trimers or decomposition to phthalic acid.[10]

    • Solution: Maintain a slightly acidic reaction medium. The addition of a Brønsted acid like acetic acid can prolong the catalyst's lifetime, leading to higher overall conversion, although it may initially slow down the reaction rate.[10][11]

Q2: I am observing the formation of significant side products in my reaction. How can I improve the selectivity?

A2: Poor selectivity is a common challenge. The choice of co-catalyst and reaction conditions plays a pivotal role in directing the reaction towards the desired product.

  • Over-oxidation: In the oxidation of hydrocarbons, the initial alcohol or ketone products can be further oxidized to carboxylic acids.

    • Solution: The choice of metal co-catalyst can influence selectivity. For instance, in the oxidation of cyclohexane, Manganese (II) salts promote higher selectivity for adipic acid by facilitating the enolization of cyclohexanone.[1] Careful monitoring of the reaction progress and stopping it at the optimal time can also prevent over-oxidation.

  • Undesired C-C Bond Cleavage: In the oxidation of vicinal diols, C-C bond cleavage can be a competing reaction.

    • Solution: The reaction conditions can be tuned to favor the desired product. For example, internal vic-diols can be selectively oxidized to 1,2-diketones under specific NHPI/Co(OAc)₂ catalysis.[12]

  • Influence of Solvent: The solvent can significantly impact the selectivity of the reaction.

    • Solution: Screen different solvents. For instance, in the metal-free aerobic oxidation of toluene, hexafluoroisopropanol (HFIP) was found to significantly enhance the selective production of benzaldehyde.[6][7]

Q3: My reaction stalls before the starting material is fully consumed. What should I do?

A3: A stalled reaction often points towards catalyst deactivation.

  • Catalyst Degradation: As mentioned, NHPI can degrade, especially at higher pH and temperatures.[10]

    • Solution: If you suspect catalyst deactivation, adding a fresh portion of NHPI can help to restart the reaction and drive it to completion.[10] To prevent this, ensure the reaction is run under slightly acidic conditions.[11]

Frequently Asked Questions (FAQs)

Q1: What is the role of a co-catalyst in NHPI-mediated reactions?

A1: A co-catalyst is often essential for the efficient generation of the active phthalimide N-oxyl (PINO) radical from NHPI.[1] Transition metal salts, such as those of cobalt, manganese, and copper, facilitate the single-electron transfer process that converts NHPI to PINO.[13] This significantly accelerates the reaction rate and often allows for milder reaction conditions.[1]

Q2: How do I choose the right co-catalyst for my specific reaction?

A2: The choice of co-catalyst depends on the substrate and the desired product.

  • For alkane and alkylbenzene oxidation to ketones or carboxylic acids: Cobalt salts like Co(OAc)₂ and Co(acac)₂ are widely used and highly effective.[2]

  • For selective oxidation of cyclohexane to adipic acid: A combination of Mn(acac)₂ and Co(OAc)₂ is recommended, where Mn(II) enhances selectivity.[1]

  • For alcohol oxidation: Co(OAc)₂ is a common and efficient co-catalyst.[12] In some cases, for primary alcohols, the reaction can proceed without a metal catalyst to yield carboxylic acids.[12]

Q3: What is the optimal concentration of NHPI and the co-catalyst?

A3: The optimal concentrations can vary depending on the specific reaction. However, typical catalytic loadings for NHPI range from 1 to 20 mol%.[3][14] The co-catalyst is generally used in a smaller amount, with a common NHPI to co-catalyst molar ratio being around 10:1 to 6:1.[9][14] It is crucial to optimize the molar ratio of Co(II)/NHPI to maintain an optimal concentration of PINO radicals.[14]

Q4: Can NHPI-mediated reactions be performed without a metal co-catalyst?

A4: Yes, metal-free NHPI-catalyzed reactions are possible, which is advantageous for avoiding metal contamination of the product.[4] In these cases, the PINO radical can be generated using:

  • Thermal initiation: At elevated temperatures (typically >70°C), molecular oxygen can initiate the formation of PINO radicals, though this is often slower than metal-catalyzed initiation.[7]

  • Chemical initiators: Radical initiators like AIBN can be used.[4]

  • Sacrificial co-reagents: Aldehydes can act as sacrificial reductants to promote the autoxidation process.[4][5]

Q5: How does the solvent affect the reaction efficiency?

A5: The solvent plays a crucial role in NHPI-mediated reactions.[7]

  • Solubility: As NHPI is polar, a polar co-solvent is often required for its dissolution in non-polar substrates.[1]

  • Selectivity: The solvent can influence the product distribution. For example, in the oxidation of toluene, different solvents can favor the formation of benzyl alcohol, benzaldehyde, or benzoic acid.[6][7]

Quantitative Data Summary

The following tables summarize quantitative data on the effect of different co-catalysts and reaction conditions on the efficiency of NHPI-mediated oxidations.

Table 1: Effect of Metal Co-catalysts on the Aerobic Oxidation of Adamantane [1]

Co-catalyst (0.5 mol%)Conversion (%)Selectivity for 1-adamantanol (%)Selectivity for 2-adamantanone (%)
Co(acac)₂>907515
Co(OAc)₂>907812
VO(acac)₂>90855
V₂O₅>90828
Reaction Conditions: Adamantane, NHPI (10 mol%), Co-catalyst (0.5 mol%), Chlorobenzene/Acetic Acid, 75-85 °C, 7 h.

Table 2: Aerobic Oxidation of Ethylbenzene with Different NHPI/Co-catalyst Systems

Co-catalystSolventTemperature (°C)Time (h)Conversion (%)Selectivity for Acetophenone (%)Reference
CoSPc-901082.479.1[9]
Co(OAc)₂PEG1000-DAIL--99.9- (Main product Benzoic Acid)[15]
Co(II)Ionic Liquid80-3583[16]

Table 3: Metal-Free Aerobic Oxidation of Toluene in Different Solvents [6][7]

SolventTemperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)
-9012< 1-
Acetonitrile9012~5~40
Hexafluoroisopropanol (HFIP)9012>20~70
Reaction Conditions: Toluene, NHPI, O₂ atmosphere.

Experimental Protocols

General Protocol for NHPI-Catalyzed Aerobic Oxidation of Alkylarenes:

  • To a reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the alkylarene substrate (1.0 equiv), this compound (NHPI, 0.05-0.20 equiv), and the cobalt co-catalyst (e.g., Co(OAc)₂, 0.005-0.02 equiv).

  • Add the appropriate solvent (e.g., acetic acid or a polar co-solvent if the substrate is non-polar).

  • Heat the reaction mixture to the desired temperature (typically 70-100 °C) under an atmosphere of oxygen or air (a balloon can be used).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Work-up:

    • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by an appropriate method, such as column chromatography or distillation.

Example Protocol: Oxidation of Ethylbenzene to Acetophenone [9]

  • Reactants: Ethylbenzene, this compound (NHPI), and cobalt sulfonated phthalocyanine (CoSPc).

  • Conditions:

    • Molar ratio of NHPI to ethylbenzene: 0.050

    • Molar ratio of NHPI to CoSPc: 6

    • Temperature: 90 °C

    • Atmosphere: Oxygen

    • Reaction time: 10 hours

  • Results:

    • Conversion of ethylbenzene: 82.4%

    • Selectivity of acetophenone: 79.1%

Visualizations

NHPI_Catalytic_Cycle cluster_propagation Propagation NHPI NHPI PINO_Radical PINO Radical NHPI->PINO_Radical + Co(III) Substrate_RH Substrate (R-H) Substrate_Radical_R Substrate Radical (R•) PINO_Radical->Substrate_Radical_R + R-H - NHPI Co(II) Co(II) Co(III) Co(III) Co(II)->Co(III) + O2 Peroxy_Radical_ROO Peroxy Radical (ROO•) Substrate_Radical_R->Peroxy_Radical_ROO + O2 Hydroperoxide_ROOH Hydroperoxide (ROOH) Peroxy_Radical_ROO->Hydroperoxide_ROOH + NHPI - PINO Radical Product Product Hydroperoxide_ROOH->Product

Caption: Catalytic cycle of NHPI-mediated oxidation with a cobalt co-catalyst.

Troubleshooting_Workflow Start Reaction Sluggish or Incomplete? Check_Catalyst Is a co-catalyst present? Start->Check_Catalyst Add_CoCatalyst Add Co(II) salt (e.g., Co(OAc)2) Check_Catalyst->Add_CoCatalyst No Check_Solubility Is NHPI fully dissolved? Check_Catalyst->Check_Solubility Yes Add_CoCatalyst->Check_Solubility Add_CoSolvent Add polar co-solvent (e.g., MeCN, AcOH) Check_Solubility->Add_CoSolvent No Check_Temp Is reaction temperature optimal? Check_Solubility->Check_Temp Yes Add_CoSolvent->Check_Temp Increase_Temp Increase temperature (e.g., 70-100 °C) Check_Temp->Increase_Temp No Check_Deactivation Suspect catalyst deactivation? Check_Temp->Check_Deactivation Yes Increase_Temp->Check_Deactivation Add_Acid Add Brønsted acid (e.g., AcOH) Check_Deactivation->Add_Acid Yes End Reaction Optimized Check_Deactivation->End No Add_Acid->End

Caption: Troubleshooting workflow for slow or incomplete NHPI reactions.

References

Managing reaction temperature for selective N-Hydroxyphthalimide catalysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of reaction temperature for selective N-Hydroxyphthalimide (NHPI) catalysis.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on NHPI-catalyzed reactions?

A1: Temperature is a critical parameter in NHPI catalysis. Generally, elevating the reaction temperature increases the rate of substrate oxidation[1]. However, this acceleration can be accompanied by a decrease in selectivity for the desired product, as over-oxidation or side reactions become more prevalent[1]. There is often a trade-off between reaction speed and product selectivity that must be optimized for each specific transformation.

Q2: Is there an optimal temperature range for NHPI catalysis?

A2: The optimal temperature is highly dependent on the specific substrate, desired product, and solvent system. Many NHPI-catalyzed aerobic oxidations are conducted at temperatures ranging from 70°C to 120°C[1][2][3]. For instance, NHPI shows catalytic activity for toluene oxidation above 70°C[1]. However, some transformations can be performed at milder conditions, such as 50-60°C, especially when using co-catalysts or specific oxidants[3][4]. In some systems involving co-catalysts like nonheme iron(IV)-oxo complexes, reactions can even proceed at room temperature (25 °C)[5].

Q3: How does temperature influence the selectivity of the reaction?

A3: Temperature directly impacts selectivity by influencing the relative rates of competing reaction pathways. For example, in the aerobic oxidation of toluene, lower temperatures favor the formation of intermediate products like benzaldehyde and benzyl alcohol. As the temperature increases, these intermediates are more readily oxidized further to benzoic acid, thus lowering the selectivity for the aldehyde and alcohol[1]. Similarly, in the oxidation of cumene using an NHPI/Cu(II) system, a temperature of 60°C yields high alcohol content, whereas increasing the temperature to 90°C makes the ketone the major product[3].

Q4: Can high temperatures damage the NHPI catalyst?

A4: Yes. The catalytically active species, the phthalimide-N-oxyl (PINO) radical, can undergo self-decomposition, a phenomenon that becomes significant at temperatures above 80°C[6][7]. This decomposition leads to catalyst deactivation and a limited turnover number (TON)[3]. In some cases, high concentrations of oxidants can also lead to the formation of inactive trimeric species from NHPI, which then decay to phthalic acid[4][8]. Therefore, excessively high temperatures should be avoided to ensure catalyst stability and longevity.

Q5: Why are some protocols run at high temperatures (>100°C) if it causes catalyst decomposition?

A5: The primary reason for using high temperatures is often the limited solubility of NHPI in non-polar organic solvents or the hydrocarbon substrates themselves[6]. Operating at temperatures above 100°C can be necessary to achieve a homogeneous reaction mixture and ensure complete solubilization of the catalyst[6]. In these cases, researchers must accept a degree of catalyst decomposition as a trade-off for achieving a sufficient reaction rate. The development of more soluble, lipophilic NHPI derivatives is one strategy to overcome this limitation[6].

Troubleshooting Guide

Problem: Low conversion or slow reaction rate.

  • Possible Cause: The reaction temperature may be too low to efficiently generate the active PINO radical or for the hydrogen atom transfer (HAT) step to occur at a practical rate.

  • Solution:

    • Incrementally Increase Temperature: Cautiously increase the reaction temperature in 5-10°C increments. Monitor the reaction progress and by-product formation closely at each step.

    • Verify Catalyst Solubility: Ensure the NHPI catalyst is fully dissolved in the reaction medium. If solubility is an issue, consider a different solvent or a higher temperature, keeping in mind the risk of catalyst decomposition above 80-100°C[6].

    • Check Co-catalyst/Initiator: If the protocol uses a co-catalyst (e.g., Co(II), Mn(II) salts) or an initiator, ensure it has been added in the correct amount, as these components are crucial for generating the PINO radical, sometimes at lower temperatures[6].

Problem: Poor selectivity for the desired product (e.g., formation of over-oxidized products).

  • Possible Cause: The reaction temperature is too high, causing the desired intermediate product to undergo further oxidation faster than it is formed.

  • Solution:

    • Reduce Reaction Temperature: Lower the temperature to a range where the rate of the desired transformation is reasonable but the rate of subsequent reactions is minimized. For the oxidation of toluene to benzaldehyde, for example, high temperatures favor the formation of benzoic acid[1].

    • Decrease Reaction Time: In conjunction with temperature optimization, monitor the reaction over time. Stop the reaction when the concentration of the desired product is at its maximum, before it can be consumed in side reactions.

    • Adjust Oxygen Pressure: In aerobic oxidations, the partial pressure of oxygen can also affect selectivity. Consider optimizing this parameter alongside temperature.

Problem: Evidence of catalyst deactivation or short catalyst lifetime.

  • Possible Cause: The operating temperature is too high (typically >80°C), leading to the thermal self-decomposition of the active PINO radical[6][7]. Alternatively, certain oxidants may be degrading the NHPI catalyst[4].

  • Solution:

    • Operate Below 80°C: If possible for the specific transformation, maintain the reaction temperature below the threshold for significant catalyst decomposition.

    • Introduce a Co-catalyst: Employ a suitable co-catalyst that can facilitate the generation of the PINO radical at a lower temperature, thereby improving the stability of the system.

    • Modify Reaction Conditions: For oxidations using strong chemical oxidants like sodium chlorite, adding a buffer or a mild acid (e.g., acetic acid) can sometimes improve catalyst lifetime, even if it extends the overall reaction time[4].

Data Presentation

Table 1: Qualitative Effect of Temperature on Aerobic Toluene Oxidation Selectivity[1]

Temperature RangePredominant ProductsNotes
Moderate (e.g., >70°C)Benzaldehyde, Benzyl AlcoholHigher selectivity for partially oxidized products is observed.
HighBenzoic AcidIncreased temperature and reaction time lead to further oxidation of benzaldehyde and benzyl alcohol.

Table 2: Examples of Temperature Effects on Conversion and Selectivity in NHPI-Catalyzed Reactions

SubstrateCo-catalyst / OxidantTemperatureConversionProduct(s)Selectivity / YieldReference
DibenzothiopheneCoNi-MOF110 °C48.1% (Sulfur Removal)Oxidized Sulfur Compounds-[2]
1-methoxy-4-(1-methylethyl)benzeneNone60 °CHighHydroperoxide73 mol% Yield[3][9]
CumeneCu(II) salts60 °C-2-phenyl-2-propanolHigh alcohol content[3]
CumeneCu(II) salts90 °C-AcetophenoneKetone is major product[3]
FluoreneNaClO₂, Acetic Acid50 °C95%Fluorenone89% Isolated Yield[4]

Experimental Protocols

General Protocol for Optimizing Reaction Temperature

This protocol provides a framework for determining the optimal temperature for a given NHPI-catalyzed oxidation.

  • Reaction Setup:

    • In a suitable reaction vessel equipped with a magnetic stirrer, condenser, and temperature probe, add the substrate and the chosen solvent. Common solvents include acetonitrile, acetic acid, or ethyl acetate[10]. For solvent-free conditions, add only the substrate.

    • Add the this compound (NHPI) catalyst (typically 5-10 mol%) and any required co-catalyst or initiator[3][4].

    • Seal the vessel and, for aerobic oxidations, purge with O₂ and maintain a positive pressure of oxygen (e.g., 1 atm or higher in a pressure vessel)[1].

  • Temperature Screening:

    • Begin the reaction at a moderate temperature (e.g., 50°C or 70°C)[1][4].

    • Allow the reaction to stir for a set amount of time (e.g., 1 hour).

    • After this period, carefully take an aliquot of the reaction mixture for analysis (e.g., by GC, TLC, or LCMS) to determine substrate conversion and product distribution.

    • Increase the temperature by 10°C and repeat the process, taking aliquots at regular time intervals to build a reaction profile.

    • Continue this process up to a maximum reasonable temperature (e.g., 120°C), being mindful of potential catalyst decomposition at higher temperatures[6].

  • Analysis and Optimization:

    • Analyze the results from each temperature point. Plot conversion vs. time and selectivity vs. time for each temperature.

    • Identify the temperature that provides the best balance of reaction rate and selectivity for the desired product.

    • Once an optimal temperature is identified, a longer-duration experiment can be run at that temperature to determine the maximum achievable yield.

    • Remember to quench the reaction appropriately before analysis. For reactions with excess oxidant, a reducing agent like aqueous sodium metabisulfite can be used[4].

Visualizations

NHPI_Catalytic_Cycle cluster_main NHPI Catalytic Cycle NHPI NHPI (this compound) PINO PINO Radical (Phthalimide-N-oxyl) NHPI->PINO  Oxidation  (Co(II)/O₂, etc.) R_radical Substrate Radical (R.) PINO->R_radical H-atom Abstraction RH Substrate (R-H) R_radical->PINO  Regenerates  NHPI ROOH Hydroperoxide (ROOH) R_radical->ROOH + O₂ + R-H Product Oxidized Product ROOH->Product Decomposition

Caption: The catalytic cycle of NHPI in aerobic oxidation.

Temperature_Selectivity cluster_pathway Effect of Temperature on Selectivity (Toluene Oxidation Example) Reactant Toluene DesiredProduct Benzaldehyde Reactant->DesiredProduct  Low / Moderate Temp  (e.g., 70-90°C) SideProduct Benzoic Acid (Over-oxidation) Reactant->SideProduct High Temp (>90°C) DesiredProduct->SideProduct High Temp

Caption: Temperature influences reaction pathways and product selectivity.

Experimental_Workflow cluster_workflow Workflow for Temperature Optimization A Define Reaction: Substrate, Solvent, Catalyst Load B Set Initial Low Temp (e.g., 50°C) A->B C Run for Fixed Time & Take Sample B->C D Analyze Sample (Conversion & Selectivity) C->D E Results Optimal? D->E G Is Temp Too High? (>120°C or Decomp.) E->G No H Determine Optimal Temperature E->H Yes F Increase Temp (e.g., +10°C) F->C G->F No G->H Yes

Caption: A systematic workflow for optimizing reaction temperature.

References

Validation & Comparative

N-Hydroxyphthalimide vs. N-Hydroxysuccinimide: A Comparative Guide for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of high-quality peptides is fundamental to various fields, from drug discovery to materials science. The formation of the peptide bond between two amino acids is a critical step, often facilitated by coupling agents and additives to maximize efficiency and minimize side reactions, most notably racemization. Among the most common additives are N-Hydroxysuccinimde (NHS) and N-Hydroxyphthalimide (NHP). While both serve a similar function—acting as activating agents to form intermediate active esters—their structural and electronic differences can significantly impact reaction outcomes.

This guide provides an objective, data-driven comparison of NHP and NHS in peptide synthesis, summarizing their performance, presenting experimental data, and detailing relevant protocols to aid researchers in making informed decisions for their specific applications.

Mechanism of Action: The Role of Additives in Peptide Coupling

In a typical carbodiimide-mediated peptide coupling (e.g., using DCC or EDC), the carboxylic acid of an N-protected amino acid is activated. Without an additive, this activated intermediate is highly reactive and prone to rearranging into an N-acylurea byproduct or causing racemization of the chiral center.

Additives like NHS and NHP intercept this intermediate to form a more stable, yet still reactive, active ester. This two-step process suppresses racemization and improves coupling efficiency by providing a more selective pathway for the amine component to attack. The general mechanism is illustrated below.

Peptide_Coupling_Mechanism cluster_activation Step 1: Carboxylic Acid Activation cluster_ester_formation Step 2: Active Ester Formation cluster_coupling Step 3: Peptide Bond Formation AA_COOH R-COOH (N-Protected Amino Acid) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) AA_COOH->O_Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DCC, EDC) Additive Additive (NHS or NHP) Active_Ester Active Ester (More Stable) O_Acylisourea->Active_Ester + Additive Amine H₂N-R' (Amino Component) Peptide Peptide Bond (R-CO-NH-R') Active_Ester->Peptide + Amine Experimental_Workflow A 1. Dissolve N-protected Amino Acid (1 eq) in Solvent (e.g., DCM or DMF) B 2. Cool solution to 0°C A->B C 3. Add Additive (NHS or NHP, 1.1 eq) B->C D 4. Add Carbodiimide (e.g., DCC, 1.1 eq) C->D E 5. Stir at 0°C for 30 min, then RT for 1-2 hours D->E F 6. Add Amino Component (Amine, 1 eq) E->F G 7. Stir reaction overnight at RT F->G H 8. Work-up & Purification (Filtration, Extraction, Chromatography) G->H I 9. Analysis (Yield, HPLC Purity, Chiral HPLC) H->I

A Head-to-Head Comparison: N-Hydroxyphthalimide (NHPI) and TEMPO as Oxidation Catalysts

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of selective oxidation reactions, a critical transformation in organic synthesis, N-Hydroxyphthalimide (NHPI) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) have emerged as highly effective and versatile catalysts. Both operate through radical mechanisms, yet their distinct properties and reactivities make them suitable for different applications. This guide provides a comprehensive comparison of NHPI and TEMPO, offering researchers, scientists, and drug development professionals the necessary information to select the optimal catalyst for their specific needs.

At a Glance: Key Differences

FeatureThis compound (NHPI)(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)
Active Species Phthalimide N-oxyl (PINO) radicalN-oxoammonium cation
Primary Application Oxidation of C-H bonds (alkanes, alkylaromatics), alcoholsSelective oxidation of primary alcohols to aldehydes
Typical Co-oxidants Molecular oxygen (often with metal co-catalysts), NaOCl, PhI(OAc)₂, electrochemicalSodium hypochlorite (bleach), PhI(OAc)₂, O₂ (with metal co-catalysts)
Reactivity Highly reactive PINO radical, capable of abstracting stronger C-H bondsMilder, highly selective for primary alcohols over secondary alcohols
Stability PINO is a short-lived radical generated in situ from the stable NHPI precursorTEMPO is a stable radical, but the active N-oxoammonium is generated in situ

Performance Data: Oxidation of Alcohols

The selective oxidation of alcohols to their corresponding carbonyl compounds is a cornerstone of organic synthesis. Both NHPI and TEMPO have proven effective in this transformation, though their performance characteristics can differ.

Table 1: Comparison of NHPI and TEMPO in the Oxidation of Benzyl Alcohol
Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Reference
NHPI (10 mol%), Co(OAc)₂ (1 mol%), O₂ (1 atm)Benzyl AlcoholBenzaldehyde93375[1]
(bpy)CuI (5 mol%), TEMPO (5 mol%), NMI (10 mol%), AirBenzyl AlcoholBenzaldehyde>990.5RT[2][3]
NHPI (10 mol%), NaNO₂ (10 mol%), DDQ (10 mol%), O₂ (1 atm)Benzyl AlcoholBenzaldehyde65 (conv.)680[4]
TEMPO (1 mol%), NaOCl (1.1 eq), KBr (0.1 eq)Benzyl AlcoholBenzaldehyde95<10[5]
Table 2: Comparison of NHPI and TEMPO in the Oxidation of Aliphatic Alcohols
Catalyst SystemSubstrateProductYield (%)Reaction Time (h)Temperature (°C)Reference
NHPI (10 mol%), Co(OAc)₂ (5 mol%), O₂ (1 atm)2-Octanol2-Octanone931270[1]
(bpy)CuI (5 mol%), TEMPO (5 mol%), NMI (10 mol%), Air1-Octanol1-Octanal911RT[2][6]
NHPI (electro-oxidation), NaCl, H₂O/CH₂Cl₂1-PhenylethanolAcetophenone955RT[7]
TEMPO (0.01 eq), PhI(OAc)₂ (1.1 eq)GeraniolGeranial87-890.50[8]

Reaction Mechanisms

The distinct reactivity of NHPI and TEMPO stems from their different catalytic cycles.

This compound (NHPI) Catalytic Cycle

NHPI-catalyzed oxidations proceed via the phthalimide N-oxyl (PINO) radical. This highly reactive species is generated in situ from NHPI through the action of a co-catalyst or initiator. The PINO radical then abstracts a hydrogen atom from the substrate, initiating the oxidation process.[9][10]

NHPI_Mechanism cluster_initiation Initiation cluster_propagation Propagation NHPI NHPI PINO PINO Radical NHPI->PINO [O] Co-catalyst/Initiator Substrate_H R-H (Substrate) PINO->Substrate_H H-atom abstraction Substrate_Radical R• Substrate_H->Substrate_Radical Peroxy_Radical ROO• Substrate_Radical->Peroxy_Radical + O₂ Hydroperoxide ROOH Peroxy_Radical->Hydroperoxide + NHPI (- PINO) Product Product Hydroperoxide->Product → ...

Caption: Catalytic cycle of NHPI in aerobic oxidation.

TEMPO Catalytic Cycle

TEMPO-catalyzed oxidations typically involve the formation of an N-oxoammonium cation, which is the active oxidizing species.[8] This cation is generated from TEMPO by a stoichiometric co-oxidant. The N-oxoammonium cation then oxidizes the alcohol to the corresponding carbonyl compound, regenerating the hydroxylamine, which is re-oxidized to complete the cycle.

TEMPO_Mechanism TEMPO TEMPO (Radical) Oxoammonium N-Oxoammonium (Active Oxidant) TEMPO->Oxoammonium Oxidation Hydroxylamine Hydroxylamine Oxoammonium->Hydroxylamine Reduction Alcohol RCH₂OH (Alcohol) Oxoammonium->Alcohol Oxidation Hydroxylamine->TEMPO Oxidation Co_oxidant Co-oxidant (e.g., NaOCl) Co_oxidant->TEMPO Aldehyde RCHO (Aldehyde) Alcohol->Aldehyde

Caption: Catalytic cycle of TEMPO-mediated alcohol oxidation.

Experimental Protocols

General Procedure for NHPI-Catalyzed Aerobic Oxidation of Alcohols

This protocol is adapted from procedures utilizing metal co-catalysts for the aerobic oxidation of alcohols.[1]

Materials:

  • Alcohol (1.0 mmol)

  • This compound (NHPI) (0.1 mmol, 10 mol%)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂·4H₂O) (0.01 mmol, 1 mol%)

  • Ethyl acetate (5 mL)

  • Oxygen balloon

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the alcohol, NHPI, and Co(OAc)₂·4H₂O.

  • Add ethyl acetate to the flask.

  • Fit the flask with an oxygen balloon.

  • Heat the reaction mixture to 75 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired aldehyde or ketone.

General Procedure for TEMPO-Catalyzed Oxidation of Primary Alcohols (Anelli Protocol)

This widely used protocol employs bleach as the terminal oxidant and is highly effective for the selective oxidation of primary alcohols to aldehydes.[5]

Materials:

  • Primary alcohol (1.0 mmol)

  • TEMPO (0.01 mmol, 1 mol%)

  • Dichloromethane (DCM) (5 mL)

  • Aqueous solution of KBr (0.1 M, 1.0 mL, 0.1 mmol)

  • Aqueous solution of NaOCl (e.g., 0.7 M, 1.6 mL, 1.1 mmol)

  • Saturated aqueous solution of NaHCO₃

Procedure:

  • Dissolve the primary alcohol and TEMPO in DCM in a round-bottom flask equipped with a magnetic stir bar.

  • Add the aqueous KBr solution to the flask.

  • Cool the vigorously stirred biphasic mixture to 0 °C in an ice bath.

  • Adjust the pH of the NaOCl solution to approximately 9.5 by adding saturated NaHCO₃ solution.

  • Slowly add the pH-adjusted NaOCl solution to the reaction mixture while maintaining the temperature at 0 °C.

  • Monitor the reaction by TLC. The reaction is typically complete within an hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the resulting aldehyde by silica gel column chromatography if necessary.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for catalyst screening and optimization in an academic or industrial research setting.

Experimental_Workflow start Define Oxidation Transformation catalyst_selection Select Catalyst System (NHPI or TEMPO based) start->catalyst_selection reaction_setup Reaction Setup (Batch or Flow) catalyst_selection->reaction_setup optimization Parameter Optimization (Temp, Time, Conc.) reaction_setup->optimization analysis In-process Monitoring (TLC, GC, HPLC) optimization->analysis analysis->optimization Incomplete workup Work-up and Quenching analysis->workup Reaction Complete purification Purification (Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

References

A Comparative Guide to Metal-Catalyzed vs. Metal-Free NHPI Oxidation Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The selective oxidation of C-H bonds is a cornerstone of modern organic synthesis, enabling the conversion of abundant hydrocarbons into valuable functionalized molecules. N-hydroxyphthalimide (NHPI) has emerged as a uniquely effective organocatalyst for these transformations, acting as a precursor to the phthalimide N-oxyl (PINO) radical, the key species responsible for hydrogen atom abstraction.[1][2] The activation of NHPI to generate the PINO radical can be achieved through two primary strategies: catalysis with transition metals or the use of metal-free initiation systems.

This guide provides an objective comparison of these two approaches, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal system for their specific synthetic challenges. While transition-metal catalysts are highly effective, concerns over toxicity, environmental impact, and product contamination have driven the development of metal-free alternatives.[2][3]

Core Mechanisms: The Generation of the PINO Radical

The efficacy of any NHPI-based oxidation hinges on the generation of the PINO radical. This radical then initiates a chain reaction by abstracting a hydrogen atom from an organic substrate (R-H) to form a carbon-centered radical (R•), which subsequently reacts with molecular oxygen.[2] The primary distinction between metal-catalyzed and metal-free systems lies in the initial step of PINO formation.

Metal-Catalyzed Initiation: Transition metal salts, particularly those of cobalt, manganese, and iron, are potent co-catalysts.[4][5] The metal ion, in a higher oxidation state, facilitates the single-electron transfer (SET) from NHPI to generate the PINO radical, initiating the catalytic cycle. This process is highly efficient, often allowing for reactions to proceed under milder conditions.

Metal-Free Initiation: To circumvent the drawbacks of residual metals, several metal-free strategies have been developed. These methods rely on co-initiators such as quinones, aldehydes, or nitrogen oxides to generate the initial PINO radical.[1][2] Other approaches utilize thermal or photochemical energy to initiate the process, or in some cases, NHPI can catalyze oxidations without any added initiator at elevated temperatures.[1][6]

Visualizing the Oxidation Pathways

To clarify the mechanistic distinctions, the following diagrams illustrate the key catalytic cycles and workflows.

general_cycle cluster_initiation Initiation cluster_propagation Propagation Cycle NHPI NHPI PINO PINO Radical NHPI->PINO Generates RH Substrate (R-H) PINO->RH HAT Initiator Initiator (Metal or Metal-Free) Initiator->NHPI - H+, - e- R_radical Alkyl Radical (R•) RH->R_radical + PINO - NHPI ROO_radical Peroxyl Radical (ROO•) R_radical->ROO_radical + O₂ ROOH Hydroperoxide (ROOH) ROO_radical->ROOH + NHPI - PINO ROOH->PINO ROOH->RH ROOH->R_radical Chain Branching Product Product ROOH->Product Decomposition

Caption: General catalytic cycle for NHPI-mediated aerobic oxidation.

mechanism_comparison cluster_metal Metal-Catalyzed Initiation cluster_free Metal-Free Initiation (Example: Quinone) M_oxidized M^(n+1)+ NHPI_m NHPI M_oxidized->NHPI_m SET PINO_m PINO Radical NHPI_m->PINO_m - H+ M_reduced M^n+ M_reduced->M_oxidized + ROOH (Re-oxidation) Quinone Quinone (Q) NHPI_f NHPI Quinone->NHPI_f HAT QH_radical Semiquinone Radical (QH•) Quinone->QH_radical PINO_f PINO Radical NHPI_f->PINO_f QH_radical->Quinone + O₂

Caption: Comparison of initiation mechanisms for PINO radical generation.

Quantitative Performance Comparison

The choice between a metal-catalyzed and a metal-free system often depends on the specific substrate and desired product, as performance metrics like conversion and selectivity can vary significantly. The following tables summarize experimental data for the oxidation of representative substrates.

Table 1: Aerobic Oxidation of Ethylbenzene

Catalyst System (Co-catalyst)Temp. (°C)Time (h)Conversion (%)Major ProductSelectivity (%)Reference
Metal-Catalyzed
NHPI / CoSPc901082.4Acetophenone79.1[7]
NHPI / Co(OAc)₂ in PEG1000-DAILAmbient1299.9Benzoic Acid94.6[8]
NHPI / Co(II) in [bmim][OcOSO₃]80-35Acetophenone83[9]
Metal-Free
NHPI / DMG in PEG1000-DAILAmbient791.9Acetophenone84.8[8]
NHPI / DADCAQAmbient--Acetophenone-[1]
NHPI / AIBN in [bmim][Cl]80620.5Ethylbenzene Hydroperoxide49.8[10]

Table 2: Aerobic Oxidation of Alkanes and Toluene

SubstrateCatalyst System (Co-catalyst)Temp. (°C)Product(s)Yield / ConversionReference
Metal-Catalyzed
CyclohexaneNHPI / Mn(acac)₂100Adipic AcidGood Conversion & Selectivity[11]
IsobutaneNHPI / Co(OAc)₂Ambientt-Butyl alcohol83% Yield[11]
TolueneNHPI / Co(OAc)₂AmbientBenzoic Acid81% Yield[11]
Metal-Free
TolueneNHPI in Hexafluoroisopropanol>70BenzaldehydeEnhanced Selectivity[6]
α-MethylstyreneNHPI only (in DMA)80Acetophenone80% Yield[1]

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below are representative protocols for both metal-catalyzed and metal-free NHPI oxidation.

Protocol 1: Metal-Catalyzed Aerobic Oxidation of Ethylbenzene

(Based on the procedure by Zhou et al.[7])

  • Apparatus Setup: A 50 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a condenser, and a gas inlet tube connected to an oxygen balloon.

  • Reagent Charging: To the flask, add ethylbenzene (e.g., 10 mmol), this compound (NHPI, 0.5 mmol, 5 mol%), and cobalt sulfonated phthalocyanine (CoSPc, 0.083 mmol, 0.83 mol%).

  • Reaction Execution: The flask is placed in a preheated oil bath at 90°C. The reaction mixture is stirred vigorously under an oxygen atmosphere (1 atm, balloon) for 10 hours.

  • Workup and Analysis: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate). An internal standard (e.g., dodecane) is added. The conversion of ethylbenzene and the selectivity for acetophenone are determined by Gas Chromatography (GC) analysis.

Protocol 2: Metal-Free Aerobic Oxidative Cleavage of Olefins

(Based on the procedure by Jiao et al.[1][12][13])

  • Apparatus Setup: A sealed tube (e.g., 10 mL) is equipped with a magnetic stir bar.

  • Reagent Charging: To the tube, add the olefin substrate (e.g., α-methylstyrene, 0.2 mmol), this compound (NHPI, 0.04 mmol, 20 mol%), and N,N-dimethylacetamide (DMA, 1.0 mL) as the solvent.

  • Reaction Execution: The tube is sealed, and the atmosphere is replaced with pure oxygen (1 atm, balloon). The reaction mixture is then stirred in a preheated oil bath at 80°C for the specified time (e.g., 12-24 hours).

  • Workup and Analysis: After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The product yield (e.g., acetophenone) is determined after purification by flash column chromatography.

workflow start Start reagents Charge Substrate, NHPI, Solvent start->reagents catalyst_choice Catalyst Type? reagents->catalyst_choice add_metal Add Metal Salt (e.g., Co(OAc)₂) catalyst_choice->add_metal Metal add_free Add Metal-Free Initiator (e.g., Quinone) or None catalyst_choice->add_free Metal-Free reaction Set Temp. & Atmosphere (O₂/Air) Begin Stirring add_metal->reaction add_free->reaction monitoring Monitor Reaction (TLC, GC) reaction->monitoring workup Quench & Aqueous Workup (Extraction) monitoring->workup purification Purify Product (Chromatography) workup->purification analysis Characterize Product (NMR, GC-MS) purification->analysis end End analysis->end

References

A Comparative Guide to the Kinetic Studies of Hydrogen Atom Transfer from Substrates to the PINO Radical

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the kinetic performance of the phthalimide-N-oxyl (PINO) radical in hydrogen atom transfer (HAT) reactions with various organic substrates. The PINO radical is a key intermediate in N-hydroxyphthalimide (NHPI) catalyzed oxidations, a process of significant interest in organic synthesis and drug development. Understanding the kinetics of HAT to the PINO radical is crucial for optimizing these reactions and for the rational design of new catalytic systems.

This guide presents quantitative kinetic data in clearly structured tables, details the experimental protocols used to obtain this data, and offers a comparison with other relevant radical species. Visual diagrams are included to illustrate key experimental workflows and reaction mechanisms.

Quantitative Data Summary

The following tables summarize the second-order rate constants (kH) for hydrogen atom transfer from various substrates to the PINO radical and its alternatives. The data has been compiled from various kinetic studies and is presented to facilitate easy comparison.

Table 1: Rate Constants for Hydrogen Atom Transfer from Various Substrates to the PINO Radical

SubstrateSolventTemperature (°C)kH (M⁻¹s⁻¹)
N-(4-CH₃-benzyl)acetamideAcetonitrile2511[1]
p-XyleneAcetonitrile253.4[1]
N,N-dimethylformamideAcetonitrile250.14[1]
N,N-diethylformamideAcetonitrile250.19[1]
TolueneAcetic Acid2527.1 (kH/kD)[2]
p-XyleneAcetic Acid2525.0 (kH/kD)[2]
BenzaldehydeAcetic Acid2527.5 (kH/kD)[2]
Benzyl alcoholAcetic Acid2516.9 (kH/kD)[2]
PhenolAcetonitrile25Varies with substituents[3]
2,4,6-trimethylphenolAcetonitrile25-[1]

Table 2: Comparison of HAT Rate Constants for PINO and Quinolinimide-N-oxyl (QINO) Radicals with Various Substrates in Acetonitrile at 25°C

SubstratePINO kH (M⁻¹s⁻¹)QINO kH (M⁻¹s⁻¹)
Toluene-Significantly higher than PINO[4][5]
Ethylbenzene--
Cumene--
Tetrahydrofuran--
Benzyl Alcohol--

Note: Specific values for QINO were not consistently found across all substrates in the search results, but the general trend of higher reactivity compared to PINO is well-established.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and critical evaluation of kinetic data. Below are outlines of the key experimental techniques cited in the literature for studying HAT reactions involving the PINO radical.

Generation of the PINO Radical

The PINO radical is typically generated in situ from its precursor, this compound (NHPI), through oxidation. Common methods include:

  • Chemical Oxidation:

    • Lead Tetraacetate (Pb(OAc)₄): NHPI is oxidized by lead tetraacetate in a suitable solvent like acetic acid or acetonitrile.[2] The formation of the PINO radical can be monitored by its characteristic UV-Vis absorption maximum around 380-382 nm.[2]

    • Cobalt(III) Acetate (Co(OAc)₃): Co(III) can be used to oxidize NHPI to the PINO radical, particularly in studies involving metal co-catalysts.

  • Photochemical Generation (for Laser Flash Photolysis):

    • The PINO radical can be generated by hydrogen atom abstraction from NHPI by photochemically produced radicals, such as the cumyloxyl radical formed from the laser flash photolysis of dicumyl peroxide.

Kinetic Measurements

Two primary techniques are employed to measure the rate of hydrogen atom transfer to the PINO radical:

  • Spectrophotometry:

    • A solution of the PINO radical of a known concentration is prepared in a suitable solvent (e.g., acetonitrile or acetic acid) in a cuvette.

    • The decay of the PINO radical is monitored over time by measuring the decrease in its absorbance at its λmax (around 380-382 nm) using a UV-Vis spectrophotometer.[3]

    • The substrate of interest is then added to the cuvette, and the accelerated decay of the PINO radical is monitored.

    • The pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance decay to a first-order exponential function.

    • The second-order rate constant (kH) is obtained from the slope of a plot of k_obs versus the concentration of the substrate.[3]

  • Laser Flash Photolysis (LFP):

    • A solution containing NHPI and a radical initiator (e.g., dicumyl peroxide) is prepared in the desired solvent.

    • The solution is subjected to a short, high-energy laser pulse, which generates the initiating radicals (e.g., cumyloxyl radicals).

    • These radicals abstract a hydrogen atom from NHPI to rapidly generate the PINO radical.

    • The decay of the transient PINO radical in the presence of a substrate is monitored by time-resolved absorption spectroscopy at its characteristic wavelength.

    • The observed pseudo-first-order rate constant is determined from the decay trace, and the second-order rate constant is calculated as described for spectrophotometry.

Mandatory Visualizations

Diagrams of Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the kinetic studies of hydrogen atom transfer to the PINO radical.

HAT_Mechanism cluster_reactants Reactants cluster_products Products PINO PINO Radical (Phthalimide-N-oxyl) TS Transition State [R---H---ON(CO)₂C₆H₄] PINO->TS kH Substrate Substrate (R-H) Substrate->TS NHPI_H Reduced PINO (this compound) TS->NHPI_H Substrate_Radical Substrate Radical (R•) TS->Substrate_Radical

Caption: General mechanism of hydrogen atom transfer from a substrate to the PINO radical.

Experimental_Workflow cluster_generation PINO Radical Generation cluster_kinetics Kinetic Measurement NHPI This compound (NHPI) PINO PINO Radical NHPI->PINO Oxidation Oxidant Oxidant (e.g., Pb(OAc)₄) Oxidant->PINO Spectrophotometer Spectrophotometer or Laser Flash Photolysis Setup PINO->Spectrophotometer Substrate Add Substrate Spectrophotometer->Substrate Data Monitor PINO Decay (Absorbance vs. Time) Substrate->Data Analysis Data Analysis (k_obs vs. [Substrate]) Data->Analysis kH Determine kH Analysis->kH

Caption: Experimental workflow for determining the rate constant of HAT to the PINO radical.

References

N-Hydroxyphthalimide: A Cost-Effective Catalyst in Industrial Oxidation Processes

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of N-Hydroxyphthalimide (NHPI) reveals its potential as a cost-effective and environmentally benign catalyst for various industrial oxidation reactions. This guide provides a comparative assessment of NHPI against traditional metal-based catalysts, supported by performance data, detailed experimental protocols, and economic considerations.

This compound (NHPI) has emerged as a versatile and efficient organocatalyst, particularly in the aerobic oxidation of hydrocarbons. It offers a promising alternative to conventional heavy metal catalysts, which are often associated with environmental toxicity and product contamination. This comparison guide delves into the cost-effectiveness of NHPI in key industrial applications, including the synthesis of adipic acid, cumene hydroperoxide, and the oxidation of ethylbenzene.

Performance Comparison: NHPI vs. Alternative Catalysts

The efficacy of a catalyst is primarily determined by its ability to achieve high conversion of reactants and high selectivity towards the desired product. The following tables summarize the performance of NHPI in comparison to traditional catalysts in major industrial oxidation processes.

Oxidation of Cyclohexane to Adipic Acid

Adipic acid is a crucial precursor for the production of nylon. The conventional industrial process involves the oxidation of a cyclohexanone/cyclohexanol mixture (KA oil) with nitric acid, often using copper and vanadium catalysts.[1][2] This process, however, is a significant source of nitrous oxide (N₂O), a potent greenhouse gas.[3][4] NHPI, in conjunction with transition metal co-catalysts, offers a more environmentally friendly pathway.

Catalyst SystemSubstrateConversion (%)Selectivity to Adipic Acid (%)Reaction ConditionsReference(s)
NHPI/Mn(acac)₂ Cyclohexanone9964O₂, Acetic Acid, 100°C, 0.1 MPa, 6 h[1][5]
NHPI/Mn Catalyst Cyclohexane3646O₂, Acetic Acid, 100°C, 0.1 MPa, 6 h[1][6]
Conventional (Nitric Acid) KA Oil>95~9550-60% HNO₃, Cu/V catalysts, 60-100°C, 0.1-0.4 MPa[1][6]
Oxidation of Ethylbenzene to Acetophenone

Acetophenone is a valuable intermediate in the synthesis of fragrances, pharmaceuticals, and resins. The aerobic oxidation of ethylbenzene is a common industrial route for its production, often employing cobalt-based catalysts.

Catalyst SystemSubstrateConversion (%)Selectivity to Acetophenone (%)Reaction ConditionsReference(s)
NHPI/Co(OAc)₂ Ethylbenzene99.9Low (<4%) - favors benzoic acidPEG1000-DAIL, time-dependent[7]
NHPI/Co(II)/Ionic Liquid Ethylbenzene3583Solvent-free, 80°C[8][9]
Cobalt Oxide on N-doped Carbon Fiber Ethylbenzene2588130°C, 12 h, 20 bar O₂[10][11]
Cobalt Oxides on Mesoporous Carbon Nitride Ethylbenzene98.6~80% (at 120°C)TBHP oxidant, 120°C[12]
1D-COF decorated with Cobalt(II) Ethylbenzene~100~99TBHP oxidant, H₂O, room temp., 16 h[13]

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of different catalytic systems. Below are representative experimental protocols for the oxidation of cyclohexane and ethylbenzene using both NHPI-based and conventional catalysts.

Protocol 1: NHPI-Catalyzed Aerobic Oxidation of Cyclohexanone to Adipic Acid

Materials: Cyclohexanone, this compound (NHPI), Manganese(II) acetylacetonate (Mn(acac)₂), Acetic acid (solvent), Oxygen gas.

Procedure:

  • A mixture of cyclohexanone, NHPI (as catalyst), and Mn(acac)₂ (as co-catalyst) is prepared in acetic acid in a high-pressure reactor.

  • The reactor is pressurized with oxygen to 0.1 MPa.

  • The reaction mixture is heated to 100°C and stirred for 6 hours.

  • After cooling, the product mixture is analyzed by gas chromatography to determine the conversion of cyclohexanone and the selectivity to adipic acid.[1][5]

Protocol 2: Conventional Industrial Synthesis of Adipic Acid

Materials: Cyclohexanone/Cyclohexanol (KA oil), Nitric acid (50-60%), Copper and Vanadium catalysts.

Procedure:

  • The KA oil is fed into a reactor containing 50-60% nitric acid.

  • Copper and vanadium catalysts are added to the reaction mixture.

  • The reaction is carried out at a temperature of 60-100°C and a pressure of 0.1-0.4 MPa.

  • The adipic acid product is then crystallized and separated from the reaction mixture.[1][6]

Protocol 3: Cobalt-Catalyzed Aerobic Oxidation of Ethylbenzene

Materials: Ethylbenzene, Cobalt oxide supported on nitrogen-doped carbon fiber felt (catalyst), Oxygen gas.

Procedure:

  • 5 mL of ethylbenzene and 100 mg of the catalyst are loaded into a reactor.

  • The reactor is pressurized with oxygen to 20 bar.

  • The system is heated to 130°C and the reaction is carried out for 12 hours.

  • After the reaction, the catalyst is separated, and the product mixture is analyzed by gas chromatography.[10][11]

Cost-Effectiveness Analysis

A comprehensive cost-effectiveness analysis considers not only the price of the catalyst but also factors such as catalyst loading, reusability, reaction conditions (temperature and pressure), and downstream processing costs.

CatalystPrice (USD/kg)Typical LoadingKey Cost-Effectiveness Considerations
This compound (NHPI) Varies, but generally considered inexpensive5-20 mol% for homogeneous systemsLower environmental impact, avoids heavy metal contamination, challenges in separation and recycling of homogeneous catalyst can increase costs. Heterogeneous NHPI catalysts offer easier recovery.
Cobalt (metal) ~$48,570/tonne (as of Nov 2025)Varies depending on the specific cobalt salt and supportHigh activity, but potential for product contamination and environmental concerns. Catalyst leaching can be an issue.
Vanadium Pentoxide (V₂O₅) ~$20-28/kgCatalyst in the conventional adipic acid processEssential for the high-yield industrial process, but the overall process has a significant environmental footprint (N₂O emissions).

While the initial cost of NHPI is relatively low, its application as a homogeneous catalyst presents challenges in separation and recycling, which can impact the overall process economics.[14] The development of heterogeneous NHPI catalysts, where NHPI is immobilized on a solid support, is a promising approach to mitigate these issues, allowing for easier catalyst recovery and reuse.[14]

In contrast, while the price of cobalt and vanadium catalysts is higher, their high activity and established industrial processes are significant factors. However, the environmental regulations and the costs associated with waste treatment and catalyst recovery for metal-based systems are becoming increasingly stringent.

Signaling Pathways and Experimental Workflows

Visualizing the reaction mechanisms and experimental setups provides a clearer understanding of the processes involved.

NHPI-Catalyzed Aerobic Oxidation of a Hydrocarbon (RH)

The catalytic cycle of NHPI involves the formation of the phthalimide-N-oxyl (PINO) radical, which is the key active species that initiates the oxidation cascade.

NHPI_Catalytic_Cycle cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination NHPI NHPI (this compound) PINO PINO• (Phthalimide-N-oxyl radical) NHPI->PINO Initiator (e.g., Co(II)/O₂) RH RH (Hydrocarbon) R_radical R• (Alkyl radical) PINO->R_radical H-atom abstraction ROO_radical ROO• (Peroxyl radical) R_radical->ROO_radical O₂ Non_radical Non-radical products R_radical->Non_radical ROOH ROOH (Hydroperoxide) ROO_radical->ROOH H-atom abstraction from NHPI ROO_radical->Non_radical ROOH->PINO regenerates

Caption: Catalytic cycle of NHPI in aerobic hydrocarbon oxidation.

Experimental Workflow for NHPI-Catalyzed Oxidation

The following diagram illustrates a typical workflow for conducting an NHPI-catalyzed oxidation reaction in a laboratory or industrial setting.

Experimental_Workflow cluster_preparation Reaction Setup cluster_reaction Reaction Execution cluster_workup Product Isolation & Analysis A Charge Reactor: - Substrate (e.g., Cyclohexane) - Solvent (e.g., Acetic Acid) - NHPI Catalyst - Co-catalyst (optional) B Pressurize with Oxidant (e.g., O₂) A->B C Heat to Reaction Temperature B->C D Maintain Stirring for a Defined Time C->D E Cool Down and Depressurize D->E F Catalyst Separation (Filtration/Extraction) E->F G Product Purification (e.g., Crystallization, Distillation) F->G H Analysis (e.g., GC, HPLC) G->H

Caption: General workflow for NHPI-catalyzed oxidation.

Conclusion

This compound presents a compelling case as a cost-effective and environmentally more benign catalyst for industrial oxidation processes. While challenges related to catalyst separation and recycling for its homogeneous application remain, the development of heterogeneous NHPI catalysts offers a viable solution. The performance of NHPI, particularly in terms of selectivity under mild conditions, makes it a strong contender against traditional heavy metal catalysts. As the chemical industry continues to move towards greener and more sustainable practices, the adoption of organocatalysts like NHPI is expected to grow, driving further research into optimizing its catalytic efficiency and economic viability for large-scale industrial applications.

References

Safety Operating Guide

Proper Disposal of N-Hydroxyphthalimide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This document provides essential safety and logistical information for the proper disposal of N-Hydroxyphthalimide, ensuring compliance and safety in a laboratory setting. The following procedures are based on standard safety data sheets and are intended for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The substance is known to cause skin, eye, and respiratory tract irritation[1][2].

Required Personal Protective Equipment:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields[3]. A face shield may be necessary depending on the situation.

  • Skin Protection: Use chemical-impermeable and fire/flame-resistant gloves and clothing[3][4][5]. Dispose of contaminated gloves properly after use[4].

  • Respiratory Protection: In areas with dust, a dust respirator is required. Ensure good ventilation, such as a laboratory fume hood, to minimize exposure[1][3].

Summary of Safety Data

The following table summarizes key safety information for this compound.

Hazard CategoryNFPA 704 Rating (Estimated)Description
Health 2Can cause temporary incapacitation or residual injury.
Flammability 0Will not burn under normal fire conditions.
Instability 0Normally stable, even under fire exposure conditions.

Data sourced from Material Safety Data Sheet[1].

Step-by-Step Disposal Protocol

The primary method for disposing of this compound is through a licensed hazardous waste disposal company.

Step 1: Waste Identification and Segregation

  • Identify all materials contaminated with this compound, including surplus chemical, spilled material, and contaminated labware (e.g., gloves, weigh boats, liners).

  • Segregate this waste from other laboratory waste streams.

Step 2: Containment and Labeling

  • For solid waste, such as powder or spilled material that has been swept up, place it into a suitable, closed, and properly labeled container for disposal[1][4][5].

  • Ensure containers are tightly sealed to prevent dust generation and stored in a cool, dry, and well-ventilated area away from incompatible materials like oxidizing agents[1].

  • Label the container clearly as "Hazardous Waste: this compound".

Step 3: Handling Spills

  • In case of a spill, avoid generating dust[1][4].

  • Sweep or vacuum the material and place it into a suitable disposal container[1].

  • Clean the spill area thoroughly.

Step 4: Professional Disposal

  • Arrange for the collection of the waste by a licensed hazardous material disposal company[3][4].

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and a scrubber[3][6].

  • Never dispose of this compound down the drain or in regular trash.

Step 5: Disposal of Contaminated Packaging

  • Contaminated packaging, such as the original product container, should be treated as hazardous waste and disposed of in the same manner as the unused product[3][4].

Regulatory Compliance: Always ensure that all federal, state, and local regulations regarding hazardous waste disposal are strictly followed[1][3]. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste[1].

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

NHP_Disposal_Workflow start Waste Generation (Surplus, Spills, Contaminated Items) assess Assess Contamination start->assess Identify Waste ppe Don Appropriate PPE (Gloves, Goggles, Respirator) assess->ppe contain Contain Waste in Sealed & Labeled Container ppe->contain Segregate & Package storage Store in Cool, Dry, Well-Ventilated Area contain->storage contact_vendor Contact Licensed Hazardous Waste Vendor storage->contact_vendor Arrange Pickup incinerate Final Disposal: Incineration with Scrubber contact_vendor->incinerate Transfer Custody end Disposal Complete incinerate->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.